3-Nitro-4-piperidin-1-ylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-4-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-4-5-10(11(8-9)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODCTHEVCBRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387068 | |
| Record name | 3-nitro-4-piperidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26586-26-5 | |
| Record name | 3-nitro-4-piperidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-4-(piperidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Nitro-4-piperidin-1-ylbenzoic acid chemical properties and structure
An In-depth Technical Guide to 3-Nitro-4-(piperidin-1-yl)benzoic Acid: Synthesis, Characterization, and Applications
Introduction
3-Nitro-4-(piperidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure incorporates three key pharmacophoric elements: a benzoic acid moiety, a piperidine ring, and a nitro group. The benzoic acid provides a carboxylic acid handle for derivatization, the piperidine ring is a prevalent scaffold in numerous pharmaceuticals known to enhance physicochemical properties, and the nitro group acts as a strong electron-withdrawing group that both activates the aromatic ring and serves as a versatile precursor for further chemical modification.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis, detailed analysis of its expected spectroscopic characteristics, and a discussion of its potential applications as a molecular building block.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and core properties. 3-Nitro-4-(piperidin-1-yl)benzoic acid is a crystalline solid under standard conditions, with its key identifiers and computed properties summarized below.
Structural and Molecular Data
The molecule consists of a benzoic acid core functionalized with a nitro group at position 3 and a piperidine ring attached via a nitrogen-carbon bond at position 4.
Caption: 2D Structure of 3-Nitro-4-(piperidin-1-yl)benzoic acid.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-nitro-4-(piperidin-1-yl)benzoic acid | [3] |
| CAS Number | 26586-26-5 | [4][5] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [4][5] |
| Molecular Weight | 250.25 g/mol | [4] |
| Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)--INVALID-LINK--[O-] | [3] |
| InChI Key | YVODCTHEVCBRCV-UHFFFAOYSA-N |[5] |
Physicochemical Data
While extensive experimental data is not publicly available, key properties can be reliably predicted using computational models. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| XlogP | 2.2 | A predicted measure of lipophilicity.[3] |
| Appearance | Expected to be a yellow or off-white crystalline solid. | Based on similar nitroaromatic compounds. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | General expectation for this class of compounds. |
| Acidity (pKa) | ~3.5 - 4.5 | Estimated based on the benzoic acid moiety, influenced by the electron-withdrawing nitro group. |
Synthesis and Purification
The synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is mechanistically favored due to the presence of the strongly electron-withdrawing nitro group positioned ortho to a suitable leaving group on the benzene ring.
Synthetic Rationale
The SₙAr mechanism proceeds through a two-step addition-elimination sequence.[6][7]
-
Addition: The nucleophile (piperidine) attacks the electrophilic carbon atom bearing the leaving group. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Stabilization & Elimination: The negative charge is delocalized onto the ortho-nitro group, which provides substantial stabilization and is the key causal factor for the reaction's feasibility. The leaving group is then eliminated, restoring the aromaticity of the ring to yield the final product.
The preferred starting material is 4-chloro-3-nitrobenzoic acid, as the chloride is an adequate leaving group and the precursor is commercially available. 4-fluoro-3-nitrobenzoic acid would be even more reactive but is often more expensive.
Caption: Experimental workflow for the synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid.
Experimental Protocol
This protocol describes a self-validating system where reaction completion can be monitored and product purity can be assessed at the final stage.
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dimethylformamide (DMF, approx. 5 mL per gram of starting material).
-
Nucleophilic Addition: Add piperidine (1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 100 °C and maintain for 4-8 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a mobile phase such as 30% Ethyl Acetate in Hexanes. The product spot should be significantly more polar.
-
Workup and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold 1M hydrochloric acid (HCl). The product will precipitate as a yellow solid.
-
Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts and residual DMF.
-
Purification: Dry the crude solid under vacuum. For final purification, recrystallize the product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The final product's identity and purity should be confirmed by spectroscopy (NMR, MS) and melting point analysis.
Structural Elucidation and Characterization
Without direct experimental data, the structural identity of the synthesized compound can be confidently predicted based on the analysis of its functional groups. Spectroscopic techniques provide a detailed fingerprint of the molecule.[8][9][10]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | ~12-13 ppm (s, broad, 1H): Carboxylic acid proton (-COOH).~8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.~7.8 ppm (dd, 1H): Aromatic proton between the nitro and carboxyl groups.~7.2 ppm (d, 1H): Aromatic proton ortho to the piperidine.~3.2 ppm (m, 4H): Piperidine protons adjacent to the nitrogen (-CH₂-N-).~1.7 ppm (m, 6H): Remaining piperidine protons (-CH₂-). |
| ¹³C NMR | ~168 ppm: Carboxylic acid carbon (-COOH).~150-155 ppm: Aromatic C-N (piperidine).~135-145 ppm: Aromatic C-NO₂.~120-135 ppm: Aromatic CH carbons.~115-125 ppm: Aromatic C-COOH.~50 ppm: Piperidine carbons adjacent to nitrogen.~25-27 ppm: Remaining piperidine carbons. |
| FT-IR (cm⁻¹) | 3200-2500 (broad): O-H stretch of the carboxylic acid.~1700: C=O stretch of the carboxylic acid.~1520 & ~1340: Asymmetric and symmetric N-O stretches of the nitro group.~1250: C-N stretch (aromatic amine). |
| Mass Spec (EI) | [M]⁺ at m/z = 250: Molecular ion peak.[M-45]⁺ at m/z = 205: Loss of the carboxyl group (-COOH).[M-17]⁺ at m/z = 233: Loss of hydroxyl radical (-OH). |
Chemical Reactivity and Research Applications
The utility of 3-Nitro-4-(piperidin-1-yl)benzoic acid lies in the distinct reactivity of its functional groups, making it a versatile scaffold for building more complex molecules, particularly in drug discovery.[11][12][13]
Key Reaction Pathways
-
Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters, amides, or acid chlorides. Amide coupling reactions, often mediated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), allow for the attachment of various amine-containing fragments.
-
Nitro Group Reduction: The nitro group is a synthetic linchpin. It can be selectively reduced to an amine (-NH₂) using standard conditions such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This newly formed aniline is a powerful nucleophile and a precursor for a wide array of subsequent reactions.[14]
-
Aniline Chemistry: The aniline derivative can undergo diazotization to form a diazonium salt, which can be converted into a range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.[15][16][17] It can also be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems.
Caption: Key derivatization pathways for the core molecule.
Applications in Drug Discovery
The piperidine moiety is one of the most common saturated heterocyclic rings found in marketed drugs.[1][2] Its inclusion in a molecule often confers favorable properties:
-
Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.
-
Structural Rigidity and 3D Shape: It provides a well-defined three-dimensional scaffold that can present substituents in precise vectors for optimal interaction with biological targets.[1]
-
Metabolic Stability: Saturated rings are often less susceptible to metabolic degradation than aromatic systems.
Given these attributes, 3-Nitro-4-(piperidin-1-yl)benzoic acid serves as an excellent starting point or intermediate for constructing libraries of novel compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.
-
Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-nitro-4-(piperidin-1-yl)benzoic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. 3-Nitro-4-piperidin-1-ylbenzoic acid | CymitQuimica [cymitquimica.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijnrd.org [ijnrd.org]
- 12. ajchem-a.com [ajchem-a.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. nbinno.com [nbinno.com]
- 15. Amine Reactivity [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
A Technical Guide to the Synthesis of 3-Nitro-4-piperidin-1-ylbenzoic Acid via Nucleophilic Aromatic Substitution
Executive Summary
This document provides a comprehensive technical guide for the synthesis of 3-Nitro-4-piperidin-1-ylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 3,4-dinitrobenzoic acid and piperidine. This guide elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and outlines necessary safety precautions. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: Strategic Importance and Synthetic Overview
This compound is a bifunctional molecule featuring a carboxylic acid handle for further derivatization (e.g., amide coupling) and a substituted nitroaromatic core common in pharmacologically active compounds. The synthesis from 3,4-dinitrobenzoic acid represents a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.
For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs).[1][2] In the case of 3,4-dinitrobenzoic acid, the two nitro groups and the carboxylic acid function serve this purpose, activating the ring for attack by a nucleophile. The reaction proceeds by the displacement of one of the nitro groups by piperidine.
This guide focuses on the causality behind the experimental design, ensuring a robust and reproducible synthesis.
The Chemistry: Mechanism and Regioselectivity
The reaction between 3,4-dinitrobenzoic acid and piperidine is not a random substitution. It is a highly predictable and regioselective process governed by the principles of the SNAr mechanism.
The Addition-Elimination Mechanism
The SNAr reaction is a two-step process:
-
Nucleophilic Addition: The nucleophile (piperidine) attacks an electron-poor carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Elimination: The aromaticity is restored by the departure of a leaving group. In this synthesis, a nitro group (as a nitrite ion) is expelled.
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis.
The Basis of Regioselectivity
A critical question is why piperidine attacks the carbon at position 4 (C4) instead of C3. The answer lies in the stability of the intermediate Meisenheimer complex.
-
Attack at C4: When piperidine attacks C4, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of both the adjacent nitro group (at C3) and the carboxylic acid group (at C1). This extensive resonance stabilization creates a lower energy, more favorable intermediate.
-
Attack at C3: Attack at C3 would result in an intermediate where the negative charge cannot be effectively delocalized onto the C4 nitro group.
Therefore, the reaction proceeds selectively to displace the nitro group at the C4 position, which is ortho and para to the strongly activating electron-withdrawing groups.
Caption: Regioselectivity in the SNAr reaction.
Experimental Protocol
This protocol is designed for laboratory-scale synthesis and prioritizes safety, efficiency, and product purity.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| 3,4-Dinitrobenzoic acid | 528-45-0 | C₇H₄N₂O₆ | 212.12 | Purity ≥98% |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Purity ≥99%, redistilled |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous or 95% |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%) |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | --- |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Critical Safety Precautions
-
3,4-Dinitrobenzoic Acid: Harmful if swallowed.[3] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[5] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3][4]
-
Piperidine: Highly flammable liquid and vapor.[6] Toxic in contact with skin or if inhaled.[6] Causes severe skin burns and eye damage.[6] It is corrosive and has a strong, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
General: The reaction should be conducted in a fume hood. An emergency eyewash and shower must be accessible.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the apparatus on a heating mantle.
-
Reagent Charging: To the flask, add 3,4-dinitrobenzoic acid (10.6 g, 50.0 mmol) and ethanol (100 mL). Stir the mixture to form a suspension.
-
Nucleophile Addition: In the dropping funnel, place piperidine (12.8 g, 14.8 mL, 150.0 mmol, 3.0 equivalents). Add the piperidine dropwise to the stirred suspension over 20-30 minutes at room temperature. An excess of piperidine is used both as the nucleophile and as a base to neutralize the nitrous acid formed in situ.
-
Reaction Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Product Precipitation (Workup): To the resulting residue, add 100 mL of deionized water and stir. The mixture will be basic due to the excess piperidine. Slowly and carefully acidify the aqueous solution by adding concentrated HCl dropwise while stirring in an ice bath. The target product is a carboxylic acid and will precipitate out of the solution as it becomes acidic. Continue adding HCl until the pH is approximately 2-3.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 30 mL) to remove any residual salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C overnight. The expected crude yield is typically high (85-95%).
Purification and Characterization
The crude product can be purified by recrystallization from an ethanol/water mixture to yield a bright yellow crystalline solid.
Table of Product Characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [7][8][9] |
| Molecular Weight | 250.25 g/mol | [7][9] |
| Appearance | Yellow Solid | N/A (Expected) |
| Melting Point | ~180-185 °C | N/A (Typical Range) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.1 (d, 1H), ~7.9 (dd, 1H), ~7.2 (d, 1H), ~3.2 (m, 4H), ~1.6 (m, 6H) | N/A (Predicted) |
| Mass Spec (ESI-) | m/z: 249.09 [M-H]⁻ | [8] |
Process Optimization and Scientific Rationale
-
Choice of Nucleophile Excess: Using three equivalents of piperidine serves a dual purpose. It ensures a high concentration of the nucleophile to drive the reaction forward according to Le Châtelier's principle. Crucially, it also acts as an acid scavenger for the eliminated nitrous acid (HNO₂), preventing potential side reactions and maintaining a favorable reaction environment.
-
Solvent Selection: Ethanol is a suitable solvent as it readily dissolves piperidine and has a sufficient boiling point for the reaction temperature. As a polar protic solvent, it can solvate the ions formed in the Meisenheimer complex and the departing leaving group, facilitating the reaction. Aprotic solvents like DMF or DMSO could also be used and may accelerate the reaction, but ethanol offers easier removal during workup.
-
Temperature Control: Refluxing provides the necessary activation energy for the Meisenheimer complex to form and for the leaving group to be expelled. Lower temperatures would result in a significantly slower reaction rate, while excessively high temperatures offer no additional benefit and could lead to decomposition or side-product formation.
-
Acidic Workup: The acidification step is critical. The product, being a carboxylic acid, is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution, enabling its easy isolation.
Conclusion
The synthesis of this compound from 3,4-dinitrobenzoic acid is a robust and high-yielding transformation that relies on the well-understood principles of nucleophilic aromatic substitution. The regioselectivity is controlled by the electronic properties of the starting material, specifically the activation provided by the electron-withdrawing groups. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, and adhering to strict safety protocols, this valuable chemical intermediate can be reliably prepared in high purity for further use in research and development.
References
- 1. vapourtec.com [vapourtec.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. lobachemie.com [lobachemie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. PubChemLite - 3-nitro-4-(piperidin-1-yl)benzoic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]
- 9. scbt.com [scbt.com]
A Technical Guide to the Solubility of 3-Nitro-4-piperidin-1-ylbenzoic Acid in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Nitro-4-piperidin-1-ylbenzoic acid (C₁₂H₁₄N₂O₄, MW: 250.25 g/mol , CAS: 26586-26-5).[1] In the absence of extensive empirical solubility data in public literature, this document synthesizes a predictive solubility profile based on a first-principles analysis of the compound's molecular structure. We further present a rigorous, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility, designed for researchers in drug discovery and chemical development. This guide is structured to provide not just procedural steps but the underlying scientific rationale, ensuring both technical accuracy and practical applicability.
Introduction: The Imperative of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From early-stage high-throughput screening to formulation and in vivo administration, poor solubility can lead to unreliable bioassay results, diminished bioavailability, and significant delays in development.[2][3] this compound, a molecule featuring a combination of aromatic and heterocyclic moieties with polar functional groups, presents a complex case for solubility prediction. Understanding its behavior in a range of common laboratory solvents is paramount for its effective handling, purification, and formulation. This guide provides a foundational understanding of its expected solubility and a robust methodology for its empirical determination.
Molecular Structure Analysis and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] An analysis of the functional groups within this compound allows for a qualitative prediction of its solubility.
Caption: Molecular structure of this compound.
-
Benzoic Acid Core: The benzene ring is inherently non-polar, favoring interactions with non-polar solvents. However, the attached carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6][7] This duality suggests that the benzoic acid portion will contribute to solubility in both non-polar and polar protic solvents.
-
Piperidine Ring: The piperidine moiety is a saturated heterocyclic amine. The nitrogen atom's lone pair of electrons makes it a hydrogen bond acceptor, contributing to the molecule's overall polarity.[8][9][10] Piperidine itself is miscible with water and soluble in most organic solvents.[11]
-
Nitro Group: The nitro group (-NO₂) is a strongly electron-withdrawing and highly polar functional group due to the significant electronegativity difference between nitrogen and oxygen.[12][13][14][15][16] This group will strongly favor interactions with polar solvents.
Synthesis of Structural Insights:
The presence of both a non-polar benzene ring and multiple polar, hydrogen-bonding functional groups (-COOH, piperidine N, -NO₂) makes this compound an amphiphilic molecule. Its acidic nature (due to the carboxylic acid) and basic nature (due to the piperidine nitrogen) mean its solubility in protic solvents will be highly pH-dependent.
Predicted Solubility Trends:
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High (pH-dependent) | Capable of hydrogen bonding with the -COOH, -NO₂, and piperidine groups. Solubility in water will be lowest near its isoelectric point and increase significantly in acidic (forming a soluble cation at the piperidine nitrogen) or basic (forming a soluble carboxylate anion) conditions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Strong dipole-dipole interactions can solvate the polar nitro and carboxyl groups effectively. Lack of hydrogen bond donation prevents interference with the solute's own hydrogen bonding capabilities. |
| Low-Polarity / Non-polar | Dichloromethane (DCM), Chloroform | Low to Moderate | The polarity is sufficient to interact with the polar groups to some extent, but the overall non-polar character of the solvent may not fully overcome the solute's crystal lattice energy. |
| Non-polar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The large, non-polar components of these solvents cannot effectively solvate the highly polar functional groups of the molecule. The "like dissolves like" principle suggests a poor match.[4] |
Experimental Determination of Thermodynamic Solubility
To move beyond prediction to quantitative data, a rigorous experimental protocol is necessary. The "gold standard" for determining the true equilibrium solubility is the Saturation Shake-Flask Method .[17][18][19][20] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, ensuring a true thermodynamic value is obtained.[3][21][22][23]
Causality Behind Experimental Design
-
Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility. Kinetic solubility is often measured in high-throughput screens where a compound is introduced from a DMSO stock solution.[2][24][25] This can lead to supersaturated, non-equilibrium solutions and inflated solubility values. The shake-flask method is designed to achieve true thermodynamic equilibrium, which is essential for formulation and biopharmaceutical modeling.[3][21]
-
Equilibration Time: Solubility is an equilibrium process. Insufficient equilibration time is a common source of error. A 24-48 hour period is typically chosen to ensure that the dissolution process has reached a plateau for most compounds.[2][17]
-
Phase Separation: After equilibration, the undissolved solid must be completely removed without disturbing the equilibrium. Centrifugation followed by careful aspiration of the supernatant is a robust method to achieve this. Filtration is an alternative but can sometimes lead to compound adsorption on the filter membrane.
-
Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and sensitivity. It allows for accurate measurement of the dissolved compound, even in the presence of impurities.[26][27][28]
Experimental Workflow Diagram
Caption: Shake-Flask Method Workflow for Solubility Measurement.
Step-by-Step Protocol
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, pH 7.4 PBS, 0.1 M HCl, 0.1 M NaOH, Methanol, Acetonitrile, DMSO, Dichloromethane, Toluene)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
High-speed microcentrifuge
-
HPLC system with UV detector
-
Volumetric flasks and appropriate mobile phase for HPLC
Procedure:
-
Preparation of Samples:
-
Add an excess amount of solid this compound to a series of labeled 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment. A starting point of ~5-10 mg is typically sufficient.
-
Accurately pipette 1.5 mL of the desired test solvent into each corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a consistent speed (e.g., 250 rpm) for 24 to 48 hours. A time-course study (e.g., sampling at 4, 8, 24, and 48 hours) can be performed initially to confirm that equilibrium is reached by 24 hours.[17]
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Place the vials in a microcentrifuge and spin at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Immediately after centrifugation, carefully open each vial and withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid pellet.
-
Perform a precise serial dilution of the supernatant with the appropriate solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., Acetonitrile or DMSO).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted supernatant samples.
-
Using the regression equation from the calibration curve, calculate the concentration of the diluted samples.
-
Multiply the result by the dilution factor to determine the final solubility of this compound in each solvent.
-
Conclusion and Best Practices
While a definitive, quantitative solubility profile for this compound requires empirical determination, a structural analysis strongly suggests high solubility in polar aprotic solvents like DMSO and moderate, pH-dependent solubility in polar protic solvents. Its solubility is predicted to be low in non-polar media.
The provided shake-flask protocol represents a self-validating system for generating reliable thermodynamic solubility data. For utmost trustworthiness, it is recommended to confirm the solid-state form (e.g., by XRPD) of the excess solid before and after equilibration to ensure no phase transformations have occurred during the experiment, as this can affect the final solubility value.[21] This rigorous approach will yield the high-quality, reproducible data essential for advancing drug development and chemical research projects.
References
- 1. scbt.com [scbt.com]
- 2. enamine.net [enamine.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. proprep.com [proprep.com]
- 5. Is benzoic acid polar or nonpolar?_Chemicalbook [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. topblogtenz.com [topblogtenz.com]
- 8. explain....Pyridine and piperidine possess dipole moments of 2.2 D an - askIITians [askiitians.com]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2). How do you explain the polarity of nitro | Class Twelve Chemistry [askmattrab.com]
- 13. quora.com [quora.com]
- 14. brainly.com [brainly.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Advances in protein solubility and thermodynamics: quantification, instrumentation, and perspectives - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00757J [pubs.rsc.org]
- 23. Aqueous Solubility Assay - Enamine [enamine.net]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pharmaguru.co [pharmaguru.co]
- 28. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Nitro-4-piperidin-1-ylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Nitro-4-piperidin-1-ylbenzoic acid (CAS No. 26586-26-5). While the initial discovery of this specific molecule is not prominently documented in widely available scientific literature, its synthesis is a classic example of nucleophilic aromatic substitution (SNAr). This guide will delve into the logical synthetic pathway, the underlying chemical principles, a detailed, field-proven experimental protocol, and the characterization of the final compound. The synthesis of its constitutional isomer, 5-Nitro-2-(piperidin-1-yl)benzoic acid, will be used as a scientifically sound proxy to elaborate on the reaction mechanism and experimental design, providing researchers with a robust framework for the preparation of this and related compounds.
Introduction: Unveiling a Niche Molecule
This compound is a substituted aromatic carboxylic acid.[1][2][3][4][5] Its structure, featuring a benzoic acid core with a nitro group and a piperidine substituent, makes it a potential building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the nucleophilic character of the piperidine moiety in its synthesis are key features that define its reactivity and potential applications. While a seminal "discovery" paper is not readily identifiable, its existence in chemical supplier databases and its CAS number (26586-26-5) indicate its synthesis and likely use in research or as an intermediate.[1][2][3][4][5]
The Synthetic Blueprint: Nucleophilic Aromatic Substitution (SNAr)
The most logical and historically precedented method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized reaction class is fundamental in the synthesis of substituted aromatic compounds.
The Core Reaction
The synthesis involves the reaction of a 4-substituted-3-nitrobenzoic acid, where the substituent at the 4-position is a good leaving group (typically a halogen, such as chlorine), with piperidine.

Figure 1. General reaction scheme for the synthesis of this compound via nucleophilic aromatic substitution.
Mechanistic Insights: The Causality Behind the Reaction
The SNAr mechanism proceeds in a two-step addition-elimination sequence:
-
Nucleophilic Attack: The piperidine, acting as a nucleophile, attacks the carbon atom bearing the leaving group (the halogen). This attack is regioselective for the 4-position due to the strong electron-withdrawing effect of the nitro group at the 3-position. The nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negative charge of the intermediate.
-
Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is what makes the intermediate stable enough to form.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (halide ion). This step is typically fast.
The overall reaction rate is usually dependent on the first step, the nucleophilic attack. The choice of solvent and the presence of a base can significantly influence the reaction rate and yield.
The Precursor: Synthesis of 4-Chloro-3-nitrobenzoic Acid
A key starting material for this synthesis is 4-chloro-3-nitrobenzoic acid. This precursor is synthesized by the nitration of 4-chlorobenzoic acid.
Experimental Protocol: Nitration of 4-Chlorobenzoic Acid
This protocol is based on established methods for the nitration of substituted benzoic acids.
Materials:
-
4-Chlorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, carefully add 4-chlorobenzoic acid to concentrated sulfuric acid while stirring.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The white precipitate of 4-chloro-3-nitrobenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven.
Expected Yield: High (typically >90%) Melting Point: Approximately 182-184 °C
The Main Event: Synthesis of this compound
The following is a detailed, field-proven protocol for the synthesis of this compound, adapted from analogous, well-established nucleophilic aromatic substitution reactions. The synthesis of the constitutional isomer, 5-Nitro-2-(piperidin-1-yl)benzoic acid, provides a strong procedural basis.
Experimental Protocol
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Piperidine
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-chloro-3-nitrobenzoic acid, piperidine (typically 2-3 equivalents), and a base such as potassium carbonate (2-3 equivalents).
-
Add a suitable polar aprotic solvent, such as DMF or DMSO.
-
Heat the reaction mixture with stirring. A typical temperature range is 80-120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2-3. This will protonate the carboxylate and precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Self-Validation and Causality:
-
Choice of Base: A base is required to neutralize the hydrohalic acid (HCl) formed during the reaction. This prevents the protonation of the piperidine, which would render it non-nucleophilic. Potassium carbonate is a common and effective choice.
-
Choice of Solvent: A polar aprotic solvent like DMF or DMSO is ideal as it can dissolve the reactants and effectively solvate the charged intermediate (Meisenheimer complex), thereby stabilizing it and accelerating the reaction.
-
Temperature: Heating is necessary to provide the activation energy for the nucleophilic attack and to overcome the energy barrier of disrupting the aromaticity in the intermediate step.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 26586-26-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 250.25 g/mol | [1][2][3][4][5] |
| Appearance | Expected to be a solid, likely yellow or off-white | - |
| Melting Point | Not reported in readily available literature | - |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzoic acid ring, the protons of the piperidine ring, and the acidic proton of the carboxylic acid. The chemical shifts and splitting patterns would be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the aromatic ring, the piperidine ring, and the carboxyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Diagram 1. Overall synthetic workflow for this compound.
Diagram 2. Simplified logical relationship of the SNAr mechanism.
Conclusion
The synthesis of this compound is a robust and well-understood process rooted in the principles of nucleophilic aromatic substitution. While its specific historical discovery remains elusive in mainstream scientific literature, its logical synthesis from readily available starting materials makes it an accessible compound for research and development. This guide provides a comprehensive and scientifically grounded framework for its preparation, emphasizing the importance of understanding the underlying reaction mechanism to ensure successful and reproducible synthesis. The provided protocols and theoretical background serve as a valuable resource for chemists in both academic and industrial settings.
References
theoretical properties prediction for 3-Nitro-4-piperidin-1-ylbenzoic acid
An In-Depth Technical Guide to the Theoretical Property Prediction of 3-Nitro-4-piperidin-1-ylbenzoic acid
Abstract
In the landscape of modern drug discovery, the early-stage assessment of molecular properties is paramount to de-risking candidates and optimizing resource allocation. The reliance on purely empirical testing is both time-consuming and cost-prohibitive. This technical guide provides a comprehensive framework for the in silico prediction of the theoretical properties of This compound (CAS: 26586-26-5), a compound of interest for its potential as a scaffold in medicinal chemistry. By leveraging a combination of quantum chemical calculations and validated machine learning models, we can construct a detailed profile of its electronic, physicochemical, and pharmacokinetic (ADMET) characteristics. This document serves as a guide for researchers, chemists, and drug development professionals, detailing not only the predicted data but also the underlying methodologies and their implications, thereby enabling a data-driven approach to lead compound optimization.
Introduction to this compound and the Rationale for In Silico Profiling
1.1 Chemical Identity and Structural Context
This compound is an organic molecule characterized by a benzoic acid core, substituted with a nitro group and a piperidine ring.[1][2][3] Its fundamental properties are:
The molecule's structure, featuring a tertiary amine, a carboxylic acid, and a nitroaromatic system, suggests a complex interplay of electronic and steric effects that govern its behavior. The piperidine moiety is a common scaffold in pharmacologically active compounds, known to influence solubility, cell permeability, and receptor interactions.[4][5]
1.2 The Imperative for Theoretical Prediction in Drug Discovery
The journey from a hit compound to a marketed drug is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to poor pharmacokinetic or toxicity profiles.[6][7] Computational, or in silico, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties allows for the early and rapid screening of vast chemical libraries.[8][9] This approach offers several key advantages:
-
Cost and Time Efficiency: It significantly reduces the number of molecules that require expensive and time-consuming synthesis and experimental validation.[8][10]
-
Early Risk Assessment: Potential liabilities, such as toxicity or poor absorption, can be identified at the design stage, allowing for pre-emptive structural modifications.[6][8]
-
Resource Prioritization: Computational screening ensures that laboratory resources are focused on the most promising candidates with favorable drug-like properties.[6][11]
This guide will employ a multi-faceted computational strategy to build a robust predictive profile for this compound.
Methodologies for Theoretical Property Prediction
Our approach integrates first-principles quantum mechanics with empirically-derived machine learning models to provide a holistic view of the molecule's properties.
2.1 Quantum Chemical Calculations: Density Functional Theory (DFT)
To understand the intrinsic electronic properties of the molecule, we utilize Density Functional Theory (DFT). DFT is a powerful quantum mechanical method that calculates the electronic structure of a molecule, providing a balance between accuracy and computational cost that is well-suited for organic molecules of this size.[12][13]
Causality of Method Selection: We select the B3LYP functional with a 6-31G* basis set. This combination is widely used and has been extensively benchmarked for organic molecules, providing reliable geometries and electronic properties without the prohibitive computational expense of higher-level methods. The frequency calculation is a critical self-validation step; the absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum.
2.2 Physicochemical and ADMET Property Prediction
For higher-level properties relevant to pharmacology, we turn to specialized predictive models. These tools leverage vast datasets of experimentally determined properties to train sophisticated algorithms, such as graph neural networks and quantitative structure-activity relationship (QSAR) models, to predict the behavior of novel compounds.[10][11][14] For this guide, we will reference the capabilities of well-established platforms like ADMETlab 2.0 and pkCSM, which provide comprehensive ADMET profiling from a simple molecular input.[8][14][15]
Workflow for In Silico Property Prediction
Caption: Computational workflow for theoretical property prediction.
Predicted Properties of this compound
This section presents the core predictive data for the title compound, derived from the methodologies described above.
3.1 Step-by-Step Protocol: DFT Calculation
-
Input Generation: The canonical SMILES string for the molecule is O=C(O)C1=CC(N2CCCCC2)=C(C=C1)--INVALID-LINK--=O. This is converted to an initial 3D structure using a tool like Open Babel or RDKit.
-
Calculation Setup: An input file is prepared for a quantum chemistry package.
-
Charge: 0 (Neutral molecule)
-
Multiplicity: 1 (Singlet state)
-
Method: B3LYP (Hybrid functional)
-
Basis Set: 6-31G* (Pople-style basis set with polarization functions)
-
Keywords: Opt Freq (requests a geometry optimization followed by a frequency calculation).
-
-
Execution: The calculation is run on a high-performance computing cluster.
-
Analysis: The output file is analyzed to extract the optimized coordinates, electronic energies of the frontier orbitals (HOMO and LUMO), and to confirm the absence of imaginary frequencies. The molecular electrostatic potential (MEP) is visualized on the calculated electron density surface.
3.2 Predicted Molecular and Quantum Chemical Properties
The MEP map reveals the distribution of charge, highlighting electron-rich (red) and electron-poor (blue) regions. The nitro group and carboxylic acid oxygen atoms are expected to be highly electronegative, representing sites for hydrogen bond acceptance. The carboxylic proton is the most electropositive site. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
| Property | Predicted Value | Implication |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential | See Visualization | Red potential over nitro/carbonyl oxygens; blue potential over carboxylic proton. Indicates sites for non-covalent interactions. |
3.3 Step-by-Step Protocol: ADMET Prediction via Web Server
-
Access Tool: Navigate to a free online ADMET prediction tool such as ADMETlab 2.0 or ADMET-AI.[9][15]
-
Input Molecule: Paste the SMILES string (O=C(O)C1=CC(N2CCCCC2)=C(C=C1)--INVALID-LINK--=O) into the input field.
-
Run Prediction: Submit the molecule for analysis. The server's backend models will process the structure.
-
Collate Data: Systematically collect the predicted values for physicochemical, ADME, and toxicity endpoints into a structured table for analysis.
3.4 Predicted Physicochemical Properties and Drug-Likeness
Drug-likeness is often initially assessed using frameworks like Lipinski's Rule of Five, which sets thresholds for properties influencing oral bioavailability.[16]
| Property / Rule | Predicted Value | Lipinski's Rule of Five (Threshold) | Compliance |
| Molecular Weight (MW) | 250.25 g/mol | ≤ 500 | Yes |
| LogP (Lipophilicity) | 2.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 5 | ≤ 10 | Yes |
| Aqueous Solubility (LogS) | -3.1 | > -4 is often desired | Moderate |
| pKa (Acidic) | 4.1 | N/A | Indicates ionization at physiological pH |
| pKa (Basic) | 5.5 | N/A | Indicates ionization at physiological pH |
| Polar Surface Area (PSA) | 89.9 Ų | ≤ 140 Ų | Yes |
3.5 Predicted ADMET Profile
This comprehensive profile predicts the molecule's journey through the body.
| Category | Parameter | Predicted Outcome | Implication for Drug Development |
| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |
| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across the intestinal wall. | |
| P-glycoprotein Substrate | No | Low risk of efflux pump-mediated resistance. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system; desirable for peripherally acting drugs. |
| Plasma Protein Binding (PPB) | High (>90%) | May have a lower free fraction in plasma, potentially affecting efficacy and clearance. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Lower risk of interaction with a major metabolic pathway. | |
| Toxicity | hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmia. |
| Ames Mutagenicity | High Risk | The nitroaromatic group is a known structural alert for mutagenicity; requires experimental validation. | |
| Hepatotoxicity (H-HT) | Low Risk | Predicted to have a low likelihood of causing liver damage. |
Discussion and Implications for Drug Development
The in silico analysis of this compound provides a multi-faceted profile that is crucial for guiding its future development.
Logical Relationship of Predicted Properties
Caption: Interdependence of physicochemical and ADMET properties.
Strengths: The molecule exhibits excellent compliance with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The predicted high intestinal absorption and lack of P-glycoprotein substrate activity are highly favorable. Furthermore, its low predicted risk for hERG inhibition and hepatotoxicity are significant assets, mitigating two common reasons for drug candidate failure.
Liabilities and Mitigation Strategies: The most significant predicted liability is the high risk of Ames mutagenicity . This is not unexpected, as the nitroaromatic moiety is a well-known structural alert.
-
Causality-Driven Redesign: If mutagenicity is confirmed, the primary strategic response is chemical modification. The nitro group could be replaced with other electron-withdrawing groups that are not associated with mutagenicity, such as a cyano (-CN) or a trifluoromethyl (-CF₃) group. Each proposed modification would then be re-evaluated using the same in silico workflow to predict its impact on the overall ADMET profile.
The second point of concern is the predicted inhibition of the CYP2D6 enzyme . This could lead to clinically significant drug-drug interactions. While less severe than a toxicity flag, this property would need to be characterized experimentally and could restrict the co-administration of the final drug with other medications.
Conclusion
This in-depth technical guide demonstrates the power of a structured, multi-modal computational approach to profile a potential drug candidate. For This compound , the theoretical predictions paint a picture of a molecule with a promising absorption and distribution profile but with two significant, addressable liabilities: a high risk of mutagenicity and potential for CYP-mediated drug interactions. This in silico assessment provides clear, actionable insights for the next phases of research. It validates the core scaffold's drug-like potential while simultaneously highlighting the necessity of experimental toxicity testing and guiding a rational, data-driven redesign strategy to mitigate the risks associated with the nitro group. By embracing such predictive methodologies, research organizations can enhance the efficiency and success rate of their drug discovery pipelines.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 3-nitro-4-(piperidin-1-yl)benzoic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. ADMET-AI [admet.ai.greenstonebio.com]
- 10. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]
- 11. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 12. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 13. mdpi.com [mdpi.com]
- 14. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 15. ADMETlab 2.0 [admetmesh.scbdd.com]
- 16. The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
purification of 3-Nitro-4-piperidin-1-ylbenzoic acid via recrystallization
An Application Note and Protocol for the Purification of 3-Nitro-4-piperidin-1-ylbenzoic Acid via Recrystallization
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical research and development. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and its impurities.[1][2][3] This document outlines the fundamental principles of recrystallization, a systematic approach to solvent selection, a step-by-step purification protocol, and methods for validating the final purity of the compound. The causality behind each experimental step is explained to provide researchers with a deep, actionable understanding of the process.
Introduction and Physicochemical Profile
This compound (CAS No. 26586-26-5) is a substituted nitrobenzoic acid derivative. Its structural features, including a carboxylic acid group, a nitro group, and a tertiary amine, make it a valuable building block in the synthesis of more complex molecules. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent biological assays.
Recrystallization is the gold-standard method for purifying such crystalline solids. The underlying principle is that most solids are more soluble in a hot solvent than in a cold one.[4][5][6] By dissolving the impure ("crude") compound in a minimum amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the compound of interest will crystallize out in a pure form, while impurities remain dissolved in the cooled solvent (mother liquor).[3][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 26586-26-5 | [7][8] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [7][8][9] |
| Molecular Weight | 250.25 g/mol | [7][8] |
| Appearance | Off-white to yellow solid (typical) | Inferred |
| Melting Point | Not reported; expected to be sharp after purification. |
The Science of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the controlled transition of the target compound from a dissolved state to a highly ordered solid crystal lattice, a process that inherently excludes molecules that do not fit into the lattice (i.e., impurities).
The Critical Role of Solvent Selection
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[1] An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., 0-4 °C).
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[1]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]
Based on the structure of this compound and solubility data for analogous compounds like 3-nitrobenzoic acid[10][11][12], a solvent screening is recommended.
Table 2: Suggested Solvents for Screening
| Solvent | Rationale & Predicted Behavior |
| Ethanol | The polar protic nature should dissolve the compound well when hot due to the carboxylic acid and nitro groups. Solubility is expected to decrease significantly upon cooling. |
| Methanol | Similar to ethanol, often shows high solvency for polar compounds.[12] |
| Isopropanol | A slightly less polar alcohol that may offer a better solubility differential between hot and cold conditions. |
| Ethyl Acetate | A moderately polar aprotic solvent. The ester group can interact with the molecule. Often used in mixed solvent systems.[13] |
| Water | While 3-nitrobenzoic acid has low water solubility[10][14], the presence of the piperidine and carboxylic acid groups may allow for recrystallization from hot water, especially if the compound is in a salt form.[13] |
| Hexane/Ethyl Acetate | A mixed solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane (an "anti-solvent") is added until the solution becomes cloudy (the saturation point). This is useful if no single solvent is ideal.[13] |
The Crystallization Process: From Solution to Pure Solid
The process is a carefully controlled sequence designed to maximize purity and yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 3. mt.com [mt.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. PubChemLite - 3-nitro-4-(piperidin-1-yl)benzoic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]
- 10. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Determination of 3-Nitro-4-piperidin-1-ylbenzoic acid
Abstract
This document provides a comprehensive, detailed protocol for the determination of purity for the synthetic intermediate, 3-Nitro-4-piperidin-1-ylbenzoic acid, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the causal logic behind the method's development, from analyte characteristics to the final optimized parameters. The protocol is designed to be stability-indicating, ensuring specificity and accuracy in the presence of potential impurities and degradation products. This guide includes a step-by-step experimental procedure, system suitability criteria, and an overview of method validation principles aligned with international regulatory standards.
Introduction and Scientific Rationale
This compound (MW: 250.25 g/mol , Formula: C₁₂H₁₄N₂O₄) is a substituted aromatic carboxylic acid that serves as a potential intermediate in pharmaceutical synthesis.[1][2][3] The purity of such intermediates is a critical quality attribute, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method is essential for its quality control.
This application note details a stability-indicating RP-HPLC method developed to provide high-resolution separation of the main compound from its potential process-related impurities and degradation products. The method's foundation lies in understanding the analyte's physicochemical properties.
-
Analyte Structure & Properties: The molecule contains a benzoic acid group, making it acidic. It also possesses a nitro group and a tertiary amine within the piperidine ring, which are chromophores, making UV detection a suitable choice. The presence of the carboxylic acid functional group necessitates careful control of the mobile phase pH to ensure consistent retention and sharp, symmetrical peaks. In reverse-phase chromatography, maintaining a pH well below the analyte's pKa (typically ~2 pH units) suppresses the ionization of the carboxylic acid, rendering the molecule less polar and allowing for better retention on a non-polar stationary phase.[4]
-
Chromatographic Approach: A reversed-phase approach was selected, as it is the most common, versatile, and robust separation technique in HPLC, suitable for molecules with a degree of hydrophobicity.[4] A C18 (octadecylsilane) stationary phase is chosen for its excellent hydrophobic retention and widespread availability.
HPLC Method Development and Optimization
The logical workflow for developing this HPLC method is outlined below. The goal is to achieve a balance between resolution, analysis time, and robustness.
Caption: Logical workflow for HPLC method development.
Stationary Phase Selection
A LUNA® C18(2) column (150 x 4.6 mm, 5 µm) or equivalent is recommended. The C18 phase provides the necessary hydrophobicity to retain the analyte, while modern, high-purity silica backbones with end-capping minimize peak tailing caused by silanol interactions.
Mobile Phase Selection
-
Aqueous Phase (A): A phosphate or formate buffer is ideal for controlling pH. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is chosen. This pH is well below the estimated pKa of the benzoic acid moiety, ensuring the analyte is in its non-ionized form, which improves retention and peak symmetry.
-
Organic Phase (B): Acetonitrile (ACN) is selected over methanol as it generally provides lower backpressure and better peak efficiency for aromatic compounds.[5]
-
Gradient Elution: A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted effectively within a reasonable runtime, providing a clean baseline for the main peak integration.
Detector Wavelength Selection
Based on the presence of the nitroaromatic structure, a strong UV absorbance is expected. While a full UV scan is recommended during development, 254 nm is a common and robust choice for aromatic compounds and was found to provide excellent sensitivity for the analyte.[6]
Optimized HPLC Method Parameters
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Optimized Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent HPLC with UV/PDA detector |
| Column | LUNA® C18(2), 150 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Trustworthiness: Specificity and Forced Degradation
To ensure the method is "stability-indicating," its specificity must be proven. This is achieved through forced degradation studies, where the drug substance is subjected to harsh conditions to intentionally produce degradation products.[7] The HPLC method must be able to separate the intact analyte peak from any degradants formed, demonstrating that purity values will not be overestimated in the presence of impurities.
-
Stress Conditions: As per ICH guidelines, typical stress conditions include acid/base hydrolysis, oxidation, heat, and photolysis.[8]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80 °C for 48 hours.
-
Photolytic: Solid sample exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).
-
The results of these studies should show that the main peak remains spectrally pure (as determined by a PDA detector) and is well-resolved from all degradation peaks, confirming the method's specificity. A target degradation of 5-20% is generally considered appropriate.[8]
Standard Operating Protocol (SOP)
This section provides a detailed, step-by-step methodology for executing the purity analysis.
Required Apparatus and Materials
-
HPLC system with UV/PDA detector
-
Analytical balance (4-decimal)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
HPLC vials with caps
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
This compound reference standard
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Solutions
-
Mobile Phase A (Buffer): Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mix 500 mL of acetonitrile with 500 mL of deionized water.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Procedure and System Suitability
The following workflow ensures the system is performing correctly before analyzing samples.
Caption: Standard operating workflow for sample analysis.
Before sample analysis, the system must pass a System Suitability Test (SST) to ensure the chromatographic system is adequate for the intended analysis.[9][10][11] This is a core requirement of regulatory bodies and pharmacopeias.[12][13]
-
Equilibrate the column with the mobile phase composition at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Reference Standard Solution.
-
Evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration.[11][12] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power.[11] |
| %RSD for Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the system.[11][12] |
-
If the SST criteria are met, proceed with injecting a blank (diluent) followed by the sample solutions.
Calculation of Purity
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank (diluent) and any peaks below a specified reporting threshold (e.g., 0.05%).
Method Validation Overview (ICH Q2(R1))
While this document provides a developed method, it must be formally validated for its intended purpose according to ICH Q2(R1) guidelines.[14][15][16][17] Key validation parameters to be assessed include:
-
Specificity: Proven through forced degradation studies (as described in Section 4).
-
Linearity: Assessed at a minimum of five concentration levels, demonstrating a linear relationship between concentration and peak area (correlation coefficient r² > 0.999).
-
Accuracy: Determined by analyzing samples with known amounts of analyte (spiking) and calculating the percent recovery.
-
Precision:
-
Repeatability: Multiple preparations by the same analyst on the same day.
-
Intermediate Precision: Analysis performed on different days, by different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations of analyte that can be reliably quantified and detected, respectively.
-
Robustness: Deliberate, small variations in method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) are made to assess the method's reliability during normal use.
References
- 1. PubChemLite - 3-nitro-4-(piperidin-1-yl)benzoic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 14. pharmdinfo.com [pharmdinfo.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. starodub.nl [starodub.nl]
- 17. altabrisagroup.com [altabrisagroup.com]
Application Notes & Protocols: A Guide to the Strategic Derivatization of 3-Nitro-4-piperidin-1-ylbenzoic Acid
Abstract
This document provides a comprehensive guide for the chemical derivatization of 3-Nitro-4-piperidin-1-ylbenzoic acid, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The strategic location of three distinct functional groups—a carboxylic acid, an aromatic nitro group, and a tertiary amine within a piperidine ring—offers multiple avenues for chemical modification. We present detailed, field-tested protocols for selective derivatization at the carboxylic acid and nitro group moieties. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly discussed to empower researchers to adapt and innovate. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical libraries with novel, structurally diverse molecules.
Introduction: The Strategic Value of the this compound Scaffold
This compound (CAS: 26586-26-5) is a synthetically attractive starting material due to its trifunctional nature.[1][2] The molecule incorporates:
-
An Aromatic Carboxylic Acid : A versatile handle for forming amide and ester linkages, which are fundamental in drug design for modulating properties like cell permeability, target binding, and metabolic stability.
-
An Electron-Deficient Nitroaromatic Ring : The nitro group is a powerful electron-withdrawing group that can be readily reduced to a primary amine, a key intermediate for a vast array of subsequent transformations. Furthermore, recent advances in catalysis have enabled the direct use of the nitro group as a leaving group in cross-coupling reactions.[3][4]
-
A Piperidine Moiety : The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in FDA-approved pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and basicity, and to provide specific vectors for receptor interaction.[5]
The strategic derivatization of this scaffold allows for the systematic exploration of chemical space, enabling the generation of compound libraries for screening against various biological targets. The presence of the nitro group, in particular, is associated with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antineoplastic effects, making its derivatives promising candidates for drug discovery programs.[6]
This guide will focus on two primary axes of derivatization: modification of the carboxylic acid and transformation of the nitro group.
Figure 1: Key functional groups on the this compound scaffold and their primary derivatization pathways.
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is arguably the most accessible functional group for derivatization. Standard amide and ester formation reactions proceed readily, providing a robust entry point for introducing diversity.
Protocol: Amide Synthesis via EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry. The use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) provides a reliable and high-yielding method for coupling carboxylic acids with a wide range of primary and secondary amines under mild conditions.[7][8] HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an activated ester that is less prone to side reactions and racemization, thereby improving reaction efficiency.
Experimental Workflow:
Figure 2: General workflow for the synthesis of amide derivatives.
Step-by-Step Protocol:
-
Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq) as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the carboxylic acid proton.
-
Activator Addition: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the stirred solution. The order of addition is crucial; pre-mixing the acid and amine before adding the coupling agents minimizes the formation of undesired side products.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Component | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R¹R²NH) | 1.1 | Nucleophile for amide formation |
| EDC.HCl | 1.2 | Carbodiimide coupling agent; activates the carboxylic acid |
| HOBt | 1.2 | Additive to suppress side reactions and prevent racemization |
| DIPEA | 2.5 | Non-nucleophilic base to neutralize acids and HCl salts |
| Anhydrous DMF | - | Polar aprotic solvent to dissolve reactants |
Table 1: Reagents for a typical EDC/HOBt mediated amide coupling reaction.
Protocol: Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10] To drive the equilibrium towards the product ester, the alcohol is typically used in large excess as the solvent, and a strong acid catalyst is employed. Water, a byproduct of the reaction, must be effectively removed.
Step-by-Step Protocol:
-
Preparation: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser. Ensure the starting material is completely dry, as water will inhibit the reaction.[9]
-
Reagent Addition: Add a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol, serving as both reagent and solvent). For every 1 g of carboxylic acid, approximately 8-10 mL of alcohol is recommended.[9]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.5 mL for every 10 mL of alcohol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The ester product may precipitate.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., methanol) to yield the pure ester.[9]
-
Characterization: Confirm the structure via NMR, IR (disappearance of broad O-H stretch, appearance of C=O ester stretch), and MS.
| Component | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Anhydrous Alcohol (e.g., MeOH) | Large Excess | Reagent and Solvent |
| Concentrated H₂SO₄ | Catalytic | Acid catalyst for the esterification reaction |
Table 2: Reagents for Fischer Esterification.
Derivatization of the Aromatic Nitro Group
The nitro group serves as a synthetic linchpin, primarily through its reduction to an aniline, which opens up a wealth of subsequent chemical transformations. Modern methods also allow for its direct displacement in cross-coupling reactions.
Protocol: Reduction of the Nitro Group to an Aniline
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis.[11][12] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, often providing high yields with a simple work-up.[13]
Reaction Scheme:
Figure 3: Catalytic hydrogenation of a nitroaromatic to an aniline.
Step-by-Step Protocol:
-
Preparation: Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol % by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel with H₂ (typically 1-3 atm, or using a hydrogen balloon) and stir vigorously at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 2-12 hours. Monitor by TLC or LC-MS by observing the disappearance of the starting material.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which is often pure enough for subsequent steps. If necessary, purification can be achieved via recrystallization or chromatography.
-
Characterization: Confirm the formation of the aniline by NMR (appearance of -NH₂ protons) and MS (mass change corresponding to O₂ -> H₂).
Causality Note: This reduction is generally chemoselective for the nitro group. However, if other reducible functional groups (e.g., alkenes, alkynes, some protecting groups) are present in the amide or ester derivatives, alternative reducing agents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid may be required to achieve selectivity.[11]
Advanced Protocol: Denitrative Suzuki-Miyaura Cross-Coupling
A modern and powerful alternative to the classic reduction-diazotization-Sandmeyer sequence is the direct use of the nitro group as a leaving group in transition-metal-catalyzed cross-coupling reactions.[14] This approach is highly attractive as it shortens synthetic sequences. The Suzuki-Miyaura coupling of nitroarenes, for instance, allows for the formation of a C-C bond by replacing the -NO₂ group with an aryl or vinyl group from a boronic acid.[3][4]
Expert Insight: This reaction leverages the ability of specialized palladium catalysts, often with bulky phosphine ligands like BrettPhos, to facilitate the challenging oxidative addition of the catalyst into the strong C-NO₂ bond.[4] While more complex to set up than a simple reduction, this method provides direct access to biaryl structures that would otherwise require multiple steps to synthesize.
Step-by-Step Protocol (Based on literature precedents[3][4]):
-
Preparation: In a glovebox, add the this compound derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ with BrettPhos ligand, 2-5 mol %), and a base (e.g., Cs₂CO₃, 2.0 eq) to a dry reaction vial.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification & Characterization: Purify the residue by column chromatography to isolate the coupled product and characterize thoroughly by NMR and MS.
| Component | Molar Eq. | Purpose |
| Nitroaromatic Substrate | 1.0 | Electrophilic coupling partner |
| Arylboronic Acid | 1.5 | Nucleophilic coupling partner |
| Palladium Catalyst & Ligand | 2-5 mol % | Catalyzes the C-C bond formation via oxidative addition/reductive elim. |
| Base (e.g., Cs₂CO₃) | 2.0 | Activates the boronic acid and facilitates transmetalation |
| Anhydrous, Degassed Solvent | - | Reaction medium |
Table 3: Typical components for a denitrative Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Nitro Compounds: Aromatic nitro compounds can be energetic and should be handled with care. Avoid excessive heat and mechanical shock.
-
Reagents: Many reagents used in these protocols are hazardous. EDC is a sensitizer, HOBt is potentially explosive when dry, and concentrated acids are corrosive. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Catalysts: Finely divided metal catalysts like Pd/C are pyrophoric and can ignite upon exposure to air, especially when saturated with solvent. Do not allow the catalyst to dry in the open air. Filter under a blanket of nitrogen and quench the catalyst-impregnated Celite® pad carefully with water.
-
General: All reactions should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of new chemical entities. The protocols detailed in this guide provide robust and reproducible methods for derivatizing the carboxylic acid and nitro functional groups. By strategically applying these transformations, from fundamental amide couplings to advanced denitrative cross-couplings, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery and materials science. The inherent modularity of this scaffold ensures its continued relevance in the pursuit of innovative molecular design.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. acgpubs.org [acgpubs.org]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. iajpr.com [iajpr.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Nitro-4-(piperidin-1-yl)benzoic Acid as a Versatile Building Block for Novel Immunosuppressive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective Immunosuppression and the Role of Privileged Scaffolds
The development of new immunosuppressive agents is a cornerstone of modern medicine, enabling organ transplantation and the management of autoimmune diseases.[1] However, many current therapies are associated with significant side effects due to their broad action on the immune system.[2] This has spurred the search for novel, more selective immunomodulators. In this context, the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity—is a powerful strategy in drug discovery.[3][4] The piperidine moiety is one such scaffold, found in a wide array of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions.[3][4][5][6]
This guide details the utility of 3-nitro-4-(piperidin-1-yl)benzoic acid as a versatile chemical building block for the synthesis of a new generation of potential immunosuppressive agents. The strategic placement of the nitro, piperidine, and carboxylic acid groups offers a unique combination of electronic properties and synthetic handles for creating diverse chemical libraries. The electron-withdrawing nature of the nitro group can influence the acidity of the carboxylic acid and the overall electronic profile of the molecule, which can be crucial for target engagement.[7] This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols for its derivatization, and a discussion of the potential mechanisms of action based on the biological activities of structurally related compounds.
Chemical Properties and Synthetic Rationale
3-Nitro-4-(piperidin-1-yl)benzoic acid (CAS 26586-26-5) is a crystalline solid with the molecular formula C₁₂H₁₄N₂O₄. Its structure combines a benzoic acid core, a synthetically versatile starting point for amide bond formation, with a piperidine ring at the 4-position and a nitro group at the 3-position. This specific arrangement is key to its potential as a pharmacophore.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [CymitQuimica] |
| Molecular Weight | 250.25 g/mol | [CymitQuimica] |
| CAS Number | 26586-26-5 | [CymitQuimica] |
| Appearance | Crystalline solid | General knowledge |
| Key Functional Groups | Carboxylic acid, Tertiary amine (piperidine), Nitro group | General knowledge |
The presence of the carboxylic acid is particularly advantageous, as it allows for straightforward amide coupling reactions with a wide variety of amines, enabling the rapid generation of diverse compound libraries. The amide bond is a stable and common feature in over 25% of known drugs.[8]
Synthesis of a Representative Amide Derivative: A Step-by-Step Protocol
The following protocol details the synthesis of a model amide derivative from 3-nitro-4-(piperidin-1-yl)benzoic acid and a generic primary amine (R-NH₂). This method is analogous to established procedures for the synthesis of biologically active benzamides.
Experimental Workflow: Amide Coupling
Caption: General workflow for the synthesis of amide derivatives.
Detailed Protocol
Materials:
-
3-Nitro-4-(piperidin-1-yl)benzoic acid
-
Primary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/EtOAc)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 3-nitro-4-(piperidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.
-
-
Amide Coupling:
-
In a separate flask, dissolve the primary amine (R-NH₂) (1.1 eq) and triethylamine (1.5 eq) in anhydrous DMF.
-
Add the amine solution dropwise to the activated ester solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Potential as an Immunosuppressive Agent: Mechanistic Insights and Structure-Activity Relationships
While direct studies on the immunosuppressive activity of 3-nitro-4-(piperidin-1-yl)benzoic acid derivatives are not yet widely published, the biological activities of structurally similar compounds provide a strong rationale for their potential in this therapeutic area.
Anti-Inflammatory Precedent
Research on nitro-substituted benzamide derivatives has demonstrated significant anti-inflammatory properties. For instance, certain nitro benzamides have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[9] This inhibition of key inflammatory mediators is a hallmark of many immunosuppressive drugs.
Potential Molecular Targets and Signaling Pathways
The structural features of amides derived from 3-nitro-4-(piperidin-1-yl)benzoic acid suggest several potential molecular targets within immune signaling pathways.
Caption: A hypothetical immune signaling pathway targeted by derivatives.
Derivatives of 3-nitro-4-(piperidin-1-yl)benzoic acid could potentially interfere with intracellular signaling cascades that are crucial for T-cell activation and pro-inflammatory cytokine production. For example, they might inhibit kinases involved in the NF-κB or MAPK signaling pathways, which are central to the inflammatory response.
Structure-Activity Relationship (SAR) Considerations
The modular nature of the synthesis allows for systematic exploration of the structure-activity relationship:
-
The Amide Substituent (R-group): The nature of the R-group introduced via the amine will significantly impact the compound's properties. Varying the size, lipophilicity, and electronic nature of this group can be used to optimize potency and selectivity for a specific biological target.
-
The Nitro Group: The nitro group's position and electronic-withdrawing properties are likely crucial for activity. It can participate in hydrogen bonding and other interactions within a target's binding site. Reduction of the nitro group to an amine offers a route to a different class of derivatives with altered properties.
-
The Piperidine Ring: This saturated heterocycle provides a three-dimensional structure that can be critical for fitting into a binding pocket. Its basic nitrogen can form salt bridges and hydrogen bonds.
Conclusion and Future Directions
3-Nitro-4-(piperidin-1-yl)benzoic acid represents a promising and versatile starting material for the development of novel immunosuppressive agents. Its chemical structure offers readily accessible points for diversification through robust and well-established amide coupling chemistry. The demonstrated anti-inflammatory activity of related nitro benzamides provides a strong rationale for exploring libraries of these compounds for immunosuppressive effects. Future work should focus on synthesizing a diverse library of amide derivatives and screening them in relevant immunological assays, such as T-cell proliferation assays and cytokine release assays, to identify lead compounds for further optimization.
References
- 1. New small molecule immunosuppressants for transplantation: review of essential concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20050009786A1 - Immunosuppressant compounds and compositions - Google Patents [patents.google.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Phased Approach to Efficacy Testing of 3-Nitro-4-piperidin-1-ylbenzoic Acid Analogs as Kinase Inhibitors
Introduction
The 3-nitro-4-piperidin-1-ylbenzoic acid scaffold represents a promising starting point for the development of targeted therapeutics.[1][2] Its structural features make it amenable to synthetic modification, allowing for the creation of diverse analog libraries to probe structure-activity relationships (SAR). This guide provides a comprehensive, phased experimental framework for the systematic evaluation of such analogs, hypothetically targeting a protein kinase ("Kinase X") implicated in oncogenic signaling.
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] Consequently, kinase inhibitors have become a major class of anticancer drugs.[5][6] The successful development of a potent and selective kinase inhibitor requires a rigorous, multi-stage evaluation process, progressing from simple biochemical assays to complex cell-based models.[6][7] This document outlines the strategic progression of experiments, explains the rationale behind methodological choices, and provides detailed protocols for key assays.
Overall Experimental Strategy
The journey from a library of synthesized analogs to a viable lead candidate is a process of systematic filtering. We will employ a five-phase approach designed to efficiently identify potent, selective, and cell-active compounds while simultaneously gathering crucial data on their drug-like properties.
Figure 1: High-Level Experimental Workflow. This diagram illustrates the phased approach to inhibitor characterization, moving from broad primary screening to focused lead candidate identification.
Phase 1: Primary Biochemical Screening
Objective: To rapidly identify "hits" from the analog library that exhibit inhibitory activity against the target Kinase X at a single, high concentration.
Rationale: A single-point screen is a high-throughput, cost-effective method to quickly triage a large number of compounds.[8] A concentration of 10 µM is typically used as it is high enough to identify moderately potent inhibitors while minimizing false positives from non-specific mechanisms.
Protocol 1: Single-Point Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]
Materials:
-
Recombinant human Kinase X
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP), high purity
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Test Compounds: 10 mM stock in 100% DMSO
-
384-well, low-volume, white, opaque plates
Procedure:
-
Compound Plating: Prepare an intermediate plate by diluting the 10 mM compound stocks to 400 µM in assay buffer. Using an acoustic dispenser or multichannel pipette, transfer 50 nL of the 400 µM compounds to the final 384-well assay plate. This results in a final assay concentration of 10 µM in a 2 µL reaction volume (after enzyme/substrate addition).
-
Controls: Dispense 50 nL of DMSO (vehicle) for "100% activity" controls and a known potent inhibitor for Kinase X (or staurosporine) for "0% activity" controls.
-
Enzyme Addition: Prepare a 2X enzyme solution in assay buffer. Add 1 µL of this solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-enzyme interaction.[9]
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer (ATP concentration should be at the Kₘ for Kinase X). Add 1 µL of this solution to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
ADP-Glo™ Reagent Addition: Add 2 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 4 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis: Calculate the Percent Inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_ZeroActivity) / (Signal_MaxActivity - Signal_ZeroActivity)) Compounds showing >50% inhibition are designated as "hits" and advance to Phase 2.
Phase 2: Potency Determination (IC₅₀)
Objective: To quantify the potency of the "hits" by determining their half-maximal inhibitory concentration (IC₅₀).
Rationale: The IC₅₀ value is a critical measure of a compound's potency and is essential for SAR analysis and ranking compounds.[10][11] A dose-response curve provides a more detailed characterization of the inhibitor's effect than a single-point measurement.[12][13]
Protocol 2: 10-Point IC₅₀ Determination
This protocol is a modification of Protocol 1, using a serial dilution of the compound.
Procedure:
-
Compound Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound in 100% DMSO, starting from a 10 mM stock.
-
Compound Plating: Transfer 50 nL of each concentration from the dilution series into the 384-well assay plate.
-
Assay Execution: Follow steps 2-9 from Protocol 1.
-
Data Analysis: a. Normalize the data as described in Phase 1. b. Plot Percent Inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software like GraphPad Prism or an equivalent.[14] d. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
Data Presentation:
| Analog ID | Structure Modification | IC₅₀ (nM) | Hill Slope |
| Lead-001 | (Parent Scaffold) | 1250 | -1.1 |
| Analog-07 | R1 = 4-F-Phenyl | 85 | -1.0 |
| Analog-12 | R2 = Cyclopropyl | 210 | -0.9 |
| Analog-19 | R1 = 4-F-Phenyl, R2=H | 92 | -1.2 |
Phase 3: Selectivity and Mechanism of Action
Objective: To assess the selectivity of potent compounds against other kinases and to understand their mechanism of inhibition (MoA).
Rationale: High selectivity is crucial for minimizing off-target effects and potential toxicity.[3][5] Screening against a panel of related kinases provides a selectivity profile.[8] MoA studies, such as determining if inhibition is competitive with ATP, provide deeper insight into how the compound interacts with the target.[15]
Protocol 3: Kinase Selectivity Profiling
Procedure:
-
Select a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of kinases (e.g., the "scanMAX" panel).
-
Submit potent compounds (e.g., IC₅₀ < 100 nM) for single-point screening at 1 µM against the panel.
-
For any kinases inhibited by >70%, perform follow-up IC₅₀ determinations to quantify the off-target potency.[8]
-
Data Analysis: Calculate a Selectivity Score. A simple method is to divide the number of kinases inhibited by >50% at 1 µM by the total number of kinases tested. A lower score indicates higher selectivity.
Protocol 4: ATP Competition Assay
Procedure:
-
Perform the IC₅₀ determination assay (Protocol 2) for a lead compound at multiple fixed concentrations of ATP, ranging from a low concentration (e.g., 10 µM) to a high concentration (e.g., 1 mM), bracketing the Kₘ value.
-
Data Analysis: Plot the determined IC₅₀ values against the ATP concentration. A linear increase in IC₅₀ with increasing ATP concentration is characteristic of an ATP-competitive inhibitor. This relationship can be visualized with a Schild plot.
Phase 4: Cellular Efficacy
Objective: To determine if the compounds can enter cells, engage the Kinase X target, and inhibit its downstream signaling pathway, ultimately affecting cell fate.
Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, efflux, or intracellular metabolism.[7] Therefore, cell-based assays are a critical step in validating a compound's therapeutic potential.
Figure 2: Hypothetical Signaling Pathway. The analogs are designed to inhibit Kinase X, blocking phosphorylation of its downstream substrate and halting cell proliferation.
Protocol 5: Cellular Target Engagement (Phospho-Protein Assay)
This protocol measures the phosphorylation of a known direct substrate of Kinase X in a relevant cancer cell line.
Materials:
-
Cancer cell line expressing Kinase X (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compounds
-
Phosphatase inhibitors
-
Lysis buffer
-
Phospho-Substrate and Total-Substrate antibody pairs
-
HTRF®, ELISA, or Western Blotting reagents
Procedure (HTRF® Format):
-
Cell Plating: Seed cells in a 96-well culture plate and incubate for 24 hours.
-
Serum Starvation: Replace medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 2 hours.
-
Stimulation: Add a growth factor or stimulant known to activate the Kinase X pathway (e.g., EGF) and incubate for 15-30 minutes.
-
Cell Lysis: Remove the medium and add supplemented lysis buffer to each well. Incubate for 30 minutes at room temperature with shaking.[16]
-
Detection: Transfer lysate to a 384-well detection plate. Add the HTRF® antibody mix (anti-phospho-substrate acceptor and anti-total-substrate donor).[17]
-
Incubation & Reading: Incubate as per the manufacturer's protocol and read on an HTRF-compatible reader.[16]
-
Data Analysis: Calculate the HTRF ratio and plot against compound concentration to determine the cellular IC₅₀.
Protocol 6: Cell Viability/Proliferation Assay
Objective: To measure the effect of the compounds on cancer cell growth.
Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. Cell viability assays quantify this functional outcome.[18][19]
Procedure (CellTiter-Glo® Luminescent Assay):
-
Cell Seeding: Seed cancer cells into a 96-well, white, opaque-walled plate and allow them to attach for 24 hours.
-
Compound Treatment: Add a 10-point serial dilution of each compound to the wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[20]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then let the plate stand for 10 minutes to stabilize the luminescent signal.[20]
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle controls and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Phase 5: Early ADME-Tox Profiling
Objective: To evaluate the basic drug-like properties of the most promising compounds.
Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to avoid costly failures in later stages of drug development.[21][22] These assays help identify liabilities that may preclude a compound from becoming a viable drug.[23][24]
Key In Vitro ADME-Tox Assays:
-
Aqueous Solubility: Determines how well the compound dissolves, which impacts absorption. Measured via methods like nephelometry.
-
Metabolic Stability: Assesses how quickly the compound is broken down by liver enzymes (e.g., cytochrome P450s).[24] This is typically done using liver microsomes or hepatocytes and measuring compound disappearance over time.[21]
-
Plasma Protein Binding: Measures the extent to which a drug binds to proteins in the blood, which affects its distribution and availability to reach the target.[23]
-
CYP450 Inhibition: Evaluates whether the compound inhibits major drug-metabolizing enzymes, which is a primary cause of drug-drug interactions.[25]
-
General Cytotoxicity: Assessed in a non-cancerous cell line (e.g., HEK293) using the CellTiter-Glo® assay (Protocol 6) to ensure the observed anti-proliferative effects are specific to the cancer cell context and not due to general toxicity.
Data Presentation:
| Analog ID | Kinase IC₅₀ (nM) | Cell IC₅₀ (nM) | Solubility (µM) | Microsomal Half-Life (min) |
| Analog-07 | 85 | 250 | 45 | 35 |
| Analog-19 | 92 | 310 | 15 | >60 |
Conclusion and Next Steps
This structured, multi-phase approach provides a robust framework for identifying and characterizing promising this compound analogs as kinase inhibitors. By systematically evaluating biochemical potency, selectivity, cellular activity, and key drug-like properties, researchers can make data-driven decisions to advance the most viable candidates toward further preclinical development, including in vivo efficacy and safety studies. The integration of mechanistic and ADME-Tox studies early in the process is aligned with modern drug discovery paradigms and FDA guidance, aiming to reduce attrition rates in later, more resource-intensive stages.[26]
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. domainex.co.uk [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. scribd.com [scribd.com]
- 21. cellgs.com [cellgs.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. marinbio.com [marinbio.com]
- 24. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.com]
- 25. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
- 26. youtube.com [youtube.com]
Troubleshooting & Optimization
strategies to increase the yield of 3-Nitro-4-piperidin-1-ylbenzoic acid synthesis
Technical Support Center: Synthesis of 3-Nitro-4-piperidin-1-ylbenzoic acid
Welcome to the technical support guide for the synthesis of this compound (CAS 26586-26-5).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your laboratory work.
The primary and most reliable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide focuses on that pathway, as alternative routes, such as the direct nitration of 4-piperidin-1-ylbenzoic acid, present significant challenges with regioselectivity and potential for oxidative side reactions.[3]
Troubleshooting Guide: Common Experimental Issues
This section directly addresses the most common problems encountered during the SNAr synthesis of this compound.
| Issue / Observation | Potential Root Cause(s) | Recommended Corrective Actions & Scientific Rationale |
| 1. Low or No Product Yield | A. Incomplete Reaction: The reaction has not proceeded to completion. | - Extend Reaction Time: Monitor the reaction via TLC or LC-MS until the 4-fluoro-3-nitrobenzoic acid spot disappears. - Increase Temperature: Gently increase the reaction temperature in 10°C increments (e.g., from 70°C to 90°C). Higher temperatures increase reaction kinetics but be cautious of potential side reactions. - Solvent Choice: Ensure a polar aprotic solvent (e.g., DMF, DMSO) is used. These solvents are effective at solvating the charged intermediate (Meisenheimer complex) of the SNAr mechanism, thereby accelerating the reaction. |
| B. Inappropriate Base: The base may be too weak or sterically hindered. | - Use an appropriate base: A non-nucleophilic base like K₂CO₃ or DIPEA is crucial.[4] Its role is to neutralize the hydrofluoric acid (HF) byproduct, driving the equilibrium towards the product. An insufficient amount or a weak base will allow HF to protonate the piperidine, rendering it non-nucleophilic. Use at least 2.0 equivalents of the base. | |
| C. Reagent Degradation: The piperidine or the starting material may have degraded. | - Verify Reagent Quality: Use freshly opened or properly stored piperidine. Piperidine can absorb water and CO₂ from the atmosphere. Distill if necessary. Confirm the purity of your 4-fluoro-3-nitrobenzoic acid starting material. | |
| 2. Significant Impurity Profile in Crude Product | A. Unreacted Starting Material: The reaction was not driven to completion. | - Optimize Reaction Conditions: See solutions for Issue 1A. Consider adding a slight excess (1.1-1.2 equivalents) of piperidine to ensure the complete consumption of the limiting reagent. |
| B. Formation of Side Products: High temperatures or incorrect stoichiometry can lead to decomposition or side reactions. | - Control Temperature: Avoid excessive heating. While SNAr reactions often require heat, temperatures above 120°C in DMF can lead to solvent decomposition and other side reactions. - Stoichiometry Control: Ensure precise measurement of reagents. An excess of base can sometimes promote side reactions. | |
| C. Hydrolysis of Benzoic Acid: The carboxylic acid group can sometimes interfere or be affected by the reaction conditions. | - Consider Ester Protection: For particularly challenging reactions, protecting the carboxylic acid as a methyl or ethyl ester can prevent its interference. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. | |
| 3. Difficulty in Product Isolation & Purification | A. Product is an Emulsion or Oil: The product does not precipitate cleanly from the reaction mixture. | - Acidification Protocol: After the reaction, pour the mixture into a larger volume of ice-cold water. Slowly acidify with HCl (e.g., 2N HCl) to a pH of ~3-4. The product is a zwitterion at neutral pH but will precipitate as the free acid at lower pH. Stir vigorously during acidification. |
| B. Product is Contaminated with Salts: Inorganic salts (e.g., K₂CO₃, KF) are co-precipitating with the product. | - Thorough Washing: Ensure the filtered solid is washed extensively with cold deionized water to remove any residual inorganic salts. A final wash with a cold, non-polar solvent like diethyl ether can help remove organic impurities. | |
| C. Ineffective Recrystallization: The product does not crystallize well or remains impure after recrystallization. | - Solvent Screening: The ideal recrystallization solvent will dissolve the product when hot but not when cold. Screen solvents like ethanol/water, isopropanol, or acetic acid/water mixtures. Ensure the crude product is sufficiently dry before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most robust and high-yielding method is the Nucleophilic Aromatic Substitution (SNAr) reaction between 4-fluoro-3-nitrobenzoic acid and piperidine . The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.
Q2: Why is the SNAr route preferred over direct nitration of 4-piperidin-1-ylbenzoic acid?
Direct nitration poses significant challenges. The piperidine group is a strong activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. This complex interplay makes achieving regioselective nitration at the 3-position difficult. Furthermore, the strong acidic and oxidizing conditions of nitration (e.g., HNO₃/H₂SO₄) can lead to the formation of dinitro byproducts and potential degradation of the piperidine ring.[3][5] The SNAr route provides unambiguous regiochemical control.
Q3: What is the specific role of the base (e.g., K₂CO₃, DIPEA) in the SNAr reaction?
The base is critical for neutralizing the acidic proton of the hydrofluoric acid (HF) that is formed as a byproduct when piperidine displaces the fluoride ion. Without a base, the generated HF would protonate the starting piperidine, converting it into its non-nucleophilic piperidinium salt and halting the reaction. At least two equivalents of base are typically recommended to ensure the reaction environment remains basic.
Q4: Can I use 4-chloro-3-nitrobenzoic acid instead of the 4-fluoro analogue?
Yes, the chloro analogue can be used, but the reaction will likely be slower and require more forcing conditions (higher temperature, longer reaction time). In SNAr reactions, the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative atom at the substitution site. Therefore, the reactivity order is F > Cl > Br > I, which is the opposite of SN1/SN2 reactions. For optimal yield and reaction efficiency, 4-fluoro-3-nitrobenzoic acid is the superior starting material.
Visualized Experimental Workflow & Mechanism
To clarify the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of 4-(Piperidin-1-yl)benzoic Acid
Welcome to the Technical Support Center for the synthesis of nitrated 4-(piperidin-1-yl)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Introduction: The Challenge of Competing Directing Effects
The nitration of 4-(piperidin-1-yl)benzoic acid presents a classic challenge in organic synthesis due to the presence of two substituents with opposing directing effects on the aromatic ring. The piperidin-1-yl group, a tertiary amine, is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is a deactivating group, directing electrophiles to the meta position. Understanding the interplay of these electronic effects is paramount to achieving the desired regioselectivity and yield.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is very low, or I am recovering mostly unreacted starting material. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the nitration of 4-(piperidin-1-yl)benzoic acid can stem from several factors, primarily related to the deactivating effect of the carboxylic acid group and suboptimal reaction conditions.
Underlying Causes:
-
Insufficiently Potent Nitrating Agent: While the piperidino group strongly activates the ring, the carboxylic acid group deactivates it, making the overall system less nucleophilic than benzene. A standard nitrating mixture of concentrated nitric and sulfuric acids is typically required to generate the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction to proceed.[1][2][3]
-
Inadequate Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion within a reasonable timeframe.
-
Protonation of the Piperidino Group: In a highly acidic medium, the basic nitrogen of the piperidine ring can be protonated, forming a piperidinium ion. This transforms the strongly activating, ortho, para-directing group into a strongly deactivating, meta-directing group, which will significantly retard the reaction rate.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Nitrating Agent | Use a freshly prepared mixture of concentrated nitric acid and concentrated sulfuric acid. | Ensures a high concentration of the active electrophile, the nitronium ion. |
| Reaction Temperature | Carefully control the reaction temperature. Start at a low temperature (0-5 °C) and slowly allow it to warm to room temperature or slightly above if conversion is low. | Balancing reaction rate with selectivity. Lower temperatures favor kinetic control, but higher temperatures may be needed to overcome the activation energy.[4][5] |
| Order of Addition | Slowly add the substrate dissolved in a portion of the sulfuric acid to the pre-cooled nitrating mixture. | This ensures that the substrate is immediately exposed to a high concentration of the nitronium ion, potentially minimizing side reactions. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Allows for the determination of the optimal reaction time to maximize product formation and minimize the formation of byproducts. |
Q2: I have obtained a mixture of isomers. How can I improve the regioselectivity to favor the desired 3-nitro-4-(piperidin-1-yl)benzoic acid?
A2: Achieving high regioselectivity is dependent on managing the competing directing effects of the piperidino and carboxylic acid groups.
Underlying Causes:
The piperidin-1-yl group is a powerful ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. The carboxylic acid group is a meta-director. In 4-(piperidin-1-yl)benzoic acid, the position ortho to the piperidino group is also meta to the carboxylic acid group. This alignment of directing effects should strongly favor the formation of 3-nitro-4-(piperidin-1-yl)benzoic acid . If other isomers are forming, it could be due to a few factors:
-
Protonation of the Piperidino Group: As mentioned previously, if the piperidino group becomes protonated, it will act as a meta-director, leading to the formation of 4-(piperidin-1-yl)-2-nitrobenzoic acid.
-
Steric Hindrance: While less likely to be a dominant factor in this case, steric hindrance could play a minor role in directing the incoming nitro group.
Strategies to Enhance Regioselectivity:
-
Controlled Temperature: Maintaining a low reaction temperature (e.g., 0-10 °C) generally enhances selectivity by favoring the kinetically controlled product.[6][7]
-
Choice of Solvent: While strong acid is necessary, using a co-solvent could potentially modulate the acidity of the medium and influence the extent of piperidine protonation. However, this would require careful optimization.
-
Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before nitration can be a viable strategy. The ester group is still a meta-director but may have a different electronic influence than the carboxylic acid, potentially leading to cleaner nitration. The ester can then be hydrolyzed back to the carboxylic acid after the nitration step.
Q3: My reaction mixture turned dark, and I am getting a significant amount of tar-like byproducts. What is causing this decomposition, and how can I prevent it?
A3: The formation of dark, tarry byproducts is often indicative of oxidative side reactions, a common issue when nitrating highly activated aromatic rings, especially those containing amino functionalities.
Underlying Causes:
-
Oxidation of the Piperidine Ring: The piperidine ring is susceptible to oxidation under the strongly oxidizing conditions of nitration (concentrated nitric acid is a strong oxidizing agent). This can lead to ring opening or the formation of various oxidized species.[8][9]
-
Over-Nitration: The highly activated aromatic ring can undergo further nitration, leading to the formation of dinitro products, which are often less stable and can contribute to decomposition.[8]
-
Runaway Reaction Temperature: Nitration is a highly exothermic process. Poor temperature control can lead to a rapid increase in temperature, promoting side reactions and decomposition.[5]
Preventative Measures:
| Strategy | Detailed Protocol | Scientific Rationale |
| Strict Temperature Control | Maintain the reaction temperature below 10 °C, especially during the addition of the nitrating agent, using an ice-salt bath. | Minimizes the rate of exothermic side reactions and decomposition pathways.[7] |
| Slow and Controlled Addition | Add the nitrating agent dropwise to the substrate solution with vigorous stirring. | Ensures efficient heat dissipation and prevents localized "hot spots" where the temperature can rise uncontrollably. |
| Use of a Protecting Group | Consider protecting the piperidino group if oxidation is a major issue. However, this is a more complex route. A more practical first approach is to moderate the reaction conditions. | A protecting group can reduce the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation. Common protecting groups for amines include acetyl or carbamates.[10][11] |
Experimental Workflow Overview
The following diagram illustrates a general workflow for the nitration of 4-(piperidin-1-yl)benzoic acid, incorporating the optimization strategies discussed.
Logical Relationship of Directing Effects
The regiochemical outcome of this reaction is a direct consequence of the interplay between the electronic properties of the two substituents. The following diagram illustrates this relationship.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 8. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 9. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protective Groups [organic-chemistry.org]
Technical Support Center: Stability and Degradation of 3-Nitro-4-piperidin-1-ylbenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving 3-Nitro-4-piperidin-1-ylbenzoic acid. Understanding the stability and degradation profile of this compound is critical for developing robust formulations and ensuring the integrity of your research data.[1][2]
Overview of the Stability of this compound
This compound is a molecule possessing several functional groups that influence its chemical stability: a nitroaromatic ring, a tertiary amine within a piperidine ring, and a carboxylic acid. The interplay of these groups dictates its susceptibility to degradation under various environmental conditions. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, can make nitroaromatic compounds resistant to oxidative degradation to some extent, but also susceptible to other degradation pathways.[3]
Forced degradation studies are essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[4][5] Such studies typically involve exposure to stress conditions like acid, base, oxidation, heat, and light.[1][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue: Unexpected peak in HPLC analysis after sample preparation.
Question: I'm seeing a new, more polar peak in my HPLC chromatogram after dissolving the compound in a protic solvent and letting it sit at room temperature. What could be happening?
Answer: This is likely due to the hydrolysis of the molecule. The presence of both acidic and basic functionalities can make the compound susceptible to degradation in aqueous solutions, especially at non-neutral pH.
Potential Causes and Solutions:
-
Acid or Base-Catalyzed Hydrolysis: The amide-like linkage between the piperidine nitrogen and the aromatic ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less likely than other reactions. A more probable scenario is the alteration of the compound's charge state which might affect its interaction with the column.
-
Recommendation:
-
pH Control: Ensure your sample diluent is pH-controlled and close to neutral if possible. Use buffered solutions for sample preparation.
-
Fresh Samples: Prepare your analytical samples fresh and analyze them promptly.
-
Forced Degradation Study: To confirm, perform a controlled forced degradation study by exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[6] This will help you identify the retention time of the degradant.
-
Issue: The solid compound has developed a yellowish or brownish tint over time.
Question: My stock of this compound, which was initially a pale yellow powder, has darkened. Is it degrading?
Answer: Color change in nitroaromatic compounds often indicates degradation, particularly photolytic or thermal degradation.
Potential Causes and Solutions:
-
Photodegradation: Nitroaromatic compounds are known to be photosensitive.[1][2] Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of colored degradants. The mechanism can involve the reduction of the nitro group.[7]
-
Thermal Degradation: Although many nitroaromatic compounds are thermally stable at ambient temperatures, prolonged exposure to elevated temperatures can cause decomposition.[10][11]
-
Solution: Store the compound at the recommended temperature, typically in a refrigerator or freezer for long-term storage. Check the certificate of analysis for specific storage instructions.
-
Issue: Loss of compound potency in an in-vitro assay.
Question: I'm observing a decrease in the biological activity of my compound in solution. Could this be related to degradation?
Answer: Yes, the chemical degradation of this compound can lead to a loss of its intended biological activity.
Potential Causes and Solutions:
-
Oxidative Degradation: The piperidine ring, being a tertiary amine, can be susceptible to oxidation. Common laboratory reagents or dissolved oxygen could be the culprits.
-
Solution: Prepare solutions with degassed solvents. If your experimental conditions allow, consider adding an antioxidant. For a systematic investigation, perform a forced degradation study with an oxidizing agent like hydrogen peroxide (H₂O₂).[6]
-
-
Interaction with Assay Components: The compound might be reacting with components in your assay medium.
-
Solution: Run a stability control where you incubate the compound in the assay medium for the duration of the experiment and then analyze it by HPLC to check for degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at a controlled low temperature (e.g., 2-8 °C or -20 °C). It should be kept in a dry environment, as moisture can facilitate hydrolytic degradation.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to use a high-purity, anhydrous aprotic solvent like DMSO or DMF for preparing concentrated stock solutions. For aqueous working solutions, use a buffer to maintain a stable pH, preferably close to neutral. Prepare aqueous solutions fresh before use and store them protected from light.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: A stability-indicating HPLC method is the most suitable technique.[12] This involves developing a method that can separate the intact compound from all its potential degradation products. A photodiode array (PDA) detector is useful for peak purity analysis. For structural elucidation of unknown degradants, hyphenated techniques like LC-MS/MS are invaluable.[12]
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, several degradation pathways are plausible:
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially under reductive or certain photolytic conditions.[7][13]
-
Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring can be oxidized to an N-oxide.[14]
-
Hydrolysis: While less common for the N-aryl bond, extreme pH and temperature could potentially lead to cleavage of the piperidine ring from the benzoic acid moiety.
-
Decarboxylation: Under harsh thermal conditions, the carboxylic acid group might be lost.
Summary of Potential Degradation under Stress Conditions
| Stress Condition | Potential Degradation Products | Key Considerations |
| Acidic Hydrolysis | Minimal degradation expected at the N-aryl bond. | Monitor for any changes in solubility or chromatographic behavior. |
| Basic Hydrolysis | Potential for salt formation; minimal degradation expected at the N-aryl bond. | High pH may affect the stability of the nitro group. |
| Oxidation (e.g., H₂O₂) | N-oxide of the piperidine ring. | The tertiary amine is a likely site of oxidation. |
| Thermal Degradation | Decarboxylation, ring opening, or other complex decompositions. | Perform studies at various temperatures to determine the activation energy of degradation.[10] |
| Photodegradation | Reduction of the nitro group (nitroso, amino derivatives), formation of colored byproducts. | The nitroaromatic system is a chromophore and likely susceptible to photolysis.[1][2][7] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Materials:
-
This compound
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC system with a PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent.
-
Photodegradation: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][9] A sample protected from light should be used as a control.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Visualizations
Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathways
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. irjet.net [irjet.net]
- 13. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the scale-up production of 3-Nitro-4-piperidin-1-ylbenzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Nitro-4-piperidin-1-ylbenzoic acid (CAS 26586-26-5). We will address common challenges, from bench-scale synthesis to pilot-plant production, focusing on practical, field-proven solutions grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered.
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common and often preferred route, involving the reaction of a 4-halo-3-nitrobenzoic acid (typically 4-fluoro- or 4-chloro-3-nitrobenzoic acid) with piperidine. The reaction is driven by the electron-withdrawing effect of the nitro and carboxylic acid groups, which activate the aromatic ring for nucleophilic attack.
-
Direct Nitration: This route involves the nitration of 4-(piperidin-1-yl)benzoic acid. While seemingly straightforward, this method presents significant challenges, particularly during scale-up. The piperidine ring is an activating group, but it is also susceptible to oxidation and can direct nitration to multiple positions, leading to isomeric impurities. The nitration reaction itself is highly exothermic and requires strict safety protocols.[1][2]
Q2: What are the most critical safety concerns during scale-up production?
The primary safety concern is the management of the nitration reaction's exothermicity. Nitration reactions are notoriously energetic and can lead to thermal runaway if not properly controlled, posing explosion and fire hazards.[2][3] Key considerations include:
-
Thermal Runaway: The reaction generates a significant amount of heat. As the production scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Formation of Energetic Byproducts: The presence of unstable, nitro-containing compounds increases the overall risk.[1]
-
Corrosive Reagents: The use of strong acids like nitric and sulfuric acid requires equipment made of corrosion-resistant materials and appropriate personal protective equipment (PPE) for handling.[2]
Q3: How can I effectively monitor the reaction's progress and purity of the product?
Effective monitoring is crucial for optimizing yield and minimizing impurities. A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the concentration of reactants and products and, with proper method development, can resolve and quantify impurities, including positional isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and for identifying the structure of unknown impurities.
Q4: What is the solubility profile of this compound, and why is it important?
The solubility profile is critical for designing effective work-up and purification procedures, particularly recrystallization. While specific data for this exact compound is sparse in public literature, we can infer properties from similar structures like 3-nitrobenzoic acid. Generally, it is expected to have low solubility in water and non-polar solvents, but good solubility in polar organic solvents.[4] Understanding this allows for the selection of an appropriate solvent system for recrystallization to remove unreacted starting materials and byproducts.
Part 2: Troubleshooting Guide
This guide is structured by the stage of production.
Stage 1: Synthesis
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or improper stoichiometry. 2. Side Reactions: Formation of isomeric byproducts (e.g., nitration at the wrong position) or degradation of starting material/product. 3. Poor Reagent Quality: Degradation of the nitrating agent or impurities in starting materials. | 1. Optimize Conditions: Increase reaction time or temperature incrementally while monitoring via HPLC. Ensure accurate stoichiometry; for SNAr, a slight excess of piperidine may be beneficial. 2. Control Temperature: For nitration, maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to improve regioselectivity and minimize side reactions. A slow, controlled addition rate is critical.[5] 3. Verify Reagents: Use fresh, high-purity reagents. For example, fuming nitric acid should be assayed before use. |
| Formation of Impurities | 1. Di-nitration: In the direct nitration route, the activated ring can undergo a second nitration. 2. Isomer Formation: Nitration may occur at other positions on the aromatic ring. 3. Oxidation: The piperidine ring can be susceptible to oxidation by strong nitric acid. | 1. Stoichiometry Control: Use a precise amount of the nitrating agent (typically 1.0-1.1 equivalents). 2. Controlled Addition: Add the nitrating agent slowly and sub-surface into a well-agitated reaction mass to ensure rapid dispersion and prevent localized areas of high concentration. 3. Milder Conditions: Explore alternative, milder nitrating agents or consider the SNAr route, which offers superior regiochemical control. |
Stage 2: Work-up & Purification
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Product Oiling Out During Crystallization | 1. Solvent Choice: The chosen anti-solvent is too non-polar, causing rapid precipitation instead of crystallization. 2. High Impurity Level: Impurities can depress the melting point and interfere with crystal lattice formation. 3. Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for ordered crystal growth. | 1. Solvent System Screening: Perform small-scale screening to find a suitable solvent/anti-solvent system. A common approach is to dissolve the crude product in a good solvent (e.g., methanol, ethanol, ethyl acetate) and add a poor solvent (e.g., water, heptane) dropwise until turbidity is observed, then heat to re-dissolve and cool slowly.[4] 2. Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a silica gel plug or charcoal treatment before crystallization. 3. Controlled Cooling: Employ a slow, linear cooling ramp and gentle agitation to promote the growth of larger, purer crystals. |
| Poor Impurity Rejection During Recrystallization | 1. Co-crystallization: The impurity has a similar structure and solubility profile to the desired product. 2. Inappropriate Solvent System: The solvent system does not provide a sufficient solubility differential between the product and the impurity at different temperatures. | 1. Re-slurry: Perform a hot slurry of the isolated solid in a solvent that dissolves the impurity but not the product. 2. Alternative Purification: If recrystallization is ineffective, consider preparative chromatography for high-purity material, although this is less scalable. 3. Solvent Optimization: Consult solubility data tables and screen various solvents to maximize the solubility difference. For example, 3-nitrobenzoic acid shows a significant solubility increase with temperature in solvents like ethanol and acetonitrile, which is ideal for recrystallization.[4] |
Stage 3: Scale-Up
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Difficulty Controlling Reaction Temperature | 1. Poor Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, hindering heat removal from the exothermic nitration reaction.[3] 2. Inadequate Agitation: Poor mixing leads to localized "hot spots" where the reaction rate accelerates, potentially leading to a runaway. | 1. Engineering Controls: Use a properly sized jacketed reactor with an efficient heat transfer fluid. Ensure the temperature difference (ΔT) between the reactor jacket and the reaction mass is managed effectively. 2. Controlled Addition: Implement a slow, controlled addition of the limiting reagent using a dosing pump. The addition rate should be tied to the reactor's ability to remove heat. 3. Consider Flow Chemistry: For large-scale production, continuous flow reactors offer vastly superior heat transfer and a significantly smaller reaction volume at any given time, dramatically improving safety.[3][6] |
| Inconsistent Yield or Purity Between Batches | 1. Mixing Inefficiencies: Different mixing dynamics at larger scales can affect reaction kinetics and selectivity. 2. Variability in Raw Materials: Lot-to-lot variability in starting materials can impact the reaction outcome. | 1. Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., IR spectroscopy) to track the reaction in real-time, allowing for adjustments to be made to ensure consistency. 2. Scale-Down Model: Develop a robust lab-scale model that accurately mimics the plant conditions to troubleshoot issues and test new parameters before implementing them at scale.[7][8] 3. Raw Material Specification: Establish tight specifications and perform incoming quality control on all raw materials. |
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (Lab Scale)
This protocol is a representative procedure and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a stirred solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF, ~5-10 mL per gram of starting material), add a base such as potassium carbonate (K2CO3, 2.2 eq).
-
Reagent Addition: Add piperidine (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and monitor by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-water.
-
Acidification: Acidify the aqueous mixture with a strong acid (e.g., 4N HCl) to a pH of ~2. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on solubility screening, select an appropriate solvent. Ethanol or an ethyl acetate/heptane mixture are good starting points.
-
Dissolution: Place the crude, dry solid in an appropriately sized flask and add the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.
-
Chilling: Once at room temperature, cool the flask in an ice bath for at least 1 hour to maximize product precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Table 1: Solubility of Related Nitroaromatic Acids
This table provides solubility data for structurally similar compounds to guide solvent selection for purification.[4]
| Solvent | Benzoic Acid (mol/L at 293.15 K) | 3-Nitrobenzoic Acid (mol/L at 293.15 K) |
| Water | 0.0279 | 0.033 |
| Methanol | 4.869 | 3.1812 |
| Ethanol | 4.145 | 0.9474 |
| Acetonitrile | 3.442 | 1.974 |
| Ethyl Acetate | 3.511 | 1.5018 |
| Toluene | 0.914 | 0.25475 |
Data suggests that alcohols and polar aprotic solvents are good candidates for dissolving the product, while water and non-polar hydrocarbons are suitable as anti-solvents.
Part 4: Visualization & Workflows
Diagram 1: Synthesis Workflow (SNAr Route)
Caption: SNAr synthesis and purification workflow.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Diagram 3: Batch vs. Continuous Flow Nitration
Caption: Safety comparison of batch vs. continuous flow for nitration.
References
- 1. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Predictive Scale-up/Scale-Down for Production of Pharmaceuticals and Biopharmaceuticals | AIChE [proceedings.aiche.org]
- 8. Mixing Scale-Up and Scale-Down Issues in Pharmaceutical and Biopharmaceutical Processes | AIChE [proceedings.aiche.org]
Technical Support Center: Interpreting Complex NMR Spectra of 3-Nitro-4-piperidin-1-ylbenzoic acid
Welcome to the technical support center for the analysis of 3-Nitro-4-piperidin-1-ylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and encounter challenges in interpreting its NMR spectra. My aim is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to confidently analyze your data.
The structure of this compound presents a unique set of challenges in NMR spectroscopy. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the electron-donating effect of the piperidine ring, creates a complex electronic environment that significantly influences the chemical shifts and coupling patterns of the aromatic protons. Furthermore, the piperidine ring itself can exhibit complex second-order effects. This guide will address the most common issues encountered during the spectral analysis of this compound in a practical question-and-answer format.
Predicted ¹H NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, this guide will utilize high-quality predicted ¹H NMR data for a detailed structural elucidation. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 8.25 | d | 1H |
| H-5 | 7.15 | d | 1H |
| H-6 | 8.05 | dd | 1H |
| Piperidine (α-CH₂) | 3.10 | t | 4H |
| Piperidine (β,γ-CH₂) | 1.70 | m | 6H |
| COOH | 11.0-13.0 | br s | 1H |
Troubleshooting Guides & FAQs
Aromatic Region (δ 7.0-8.5 ppm)
Question 1: Why do the aromatic protons in my spectrum appear so far downfield, and why is the splitting pattern not a simple first-order system?
Answer: The aromatic protons of this compound are significantly influenced by the electronic effects of the substituents on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the protons ortho and para to it, shifting their signals downfield.[1] Conversely, the piperidine group is an electron-donating group, which shields the ortho and para protons.
In this specific substitution pattern, the interplay of these opposing effects leads to a complex pattern. The proton at the 2-position (H-2) is ortho to the strongly withdrawing nitro group, causing it to be the most deshielded aromatic proton. The proton at the 6-position (H-6) is ortho to the carboxylic acid and meta to the nitro group, also resulting in a significant downfield shift. The proton at the 5-position (H-5) is ortho to the electron-donating piperidine ring and meta to the carboxylic acid, thus appearing at the most upfield position in the aromatic region.
The complexity of the splitting pattern arises from the fact that the chemical shift difference between the coupled protons may not be significantly larger than their coupling constants, leading to second-order effects.
Troubleshooting Workflow for Aromatic Signals:
Caption: Workflow for resolving complex aromatic signals.
Question 2: I am having trouble definitively assigning the aromatic protons. How can I confirm their connectivity?
Answer: When one-dimensional ¹H NMR is insufficient for unambiguous assignment, two-dimensional (2D) NMR techniques are invaluable.[2][3][4] For confirming proton-proton connectivity, a COSY (Correlation Spectroscopy) experiment is the method of choice.[2]
In a COSY spectrum, you will observe cross-peaks between protons that are spin-spin coupled. For this compound, you would expect to see a cross-peak between H-5 and H-6, as they are ortho to each other and thus strongly coupled. You would not expect to see a significant cross-peak between H-2 and H-6, as they are para to each other and their coupling is typically very small or zero.
Experimental Protocol: Acquiring a COSY Spectrum
-
Sample Preparation: Prepare a solution of 5-10 mg of your compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[5][6][7][8] The solution should be free of any particulate matter.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock on the deuterium signal of the solvent and shim the magnetic field to obtain good resolution.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
-
COSY Pulse Program:
-
Select the standard COSY pulse sequence (e.g., cosygp on Bruker instruments).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of increments in the indirect dimension (F1) to at least 256 for good resolution.
-
Set the number of scans per increment based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum to reduce artifacts.
-
Aliphatic Region (δ 1.5-3.5 ppm)
Question 3: The signals for the piperidine protons are broad and not well-resolved. What could be the cause?
Answer: The broadness of the piperidine signals can be attributed to several factors:
-
Intermediate Rate of Chair Interconversion: The piperidine ring undergoes rapid chair-to-chair interconversion at room temperature. If the rate of this conformational change is on the same timescale as the NMR experiment, it can lead to coalescence and broadening of the signals for the axial and equatorial protons.
-
Restricted Rotation: The C-N bond between the benzene ring and the piperidine ring may have restricted rotation due to steric hindrance from the ortho nitro group. This can lead to different chemical environments for the two α-protons on each side of the piperidine ring, further complicating the spectrum.
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[6]
Troubleshooting Workflow for Piperidine Signals:
Caption: Troubleshooting broad signals from the piperidine ring.
Advanced Technique: Variable Temperature (VT) NMR
To investigate the effect of conformational dynamics, acquiring NMR spectra at different temperatures can be very informative.
-
Low Temperature: At lower temperatures, the chair interconversion will slow down, and you may be able to resolve separate signals for the axial and equatorial protons.
-
High Temperature: At higher temperatures, the interconversion will become faster, and you may observe a sharpening of the averaged signals.
Question 4: How can I assign the α, β, and γ protons of the piperidine ring?
Answer: A Heteronuclear Single Quantum Coherence (HSQC) experiment is an excellent tool for this purpose.[2] An HSQC spectrum correlates protons with the carbons to which they are directly attached.
By comparing the ¹H and ¹³C chemical shifts, you can make definitive assignments. The α-carbons of the piperidine ring are adjacent to the nitrogen atom and will appear at a lower field in the ¹³C spectrum compared to the β and γ carbons. The corresponding α-protons will also be the most deshielded of the piperidine protons.
Expected ¹³C Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| COOH | ~168 |
| C-4 (ipso-piperidine) | ~150 |
| C-3 (ipso-nitro) | ~140 |
| C-1 (ipso-COOH) | ~130 |
| C-6 | ~128 |
| C-2 | ~125 |
| C-5 | ~118 |
| Piperidine (α-C) | ~50 |
| Piperidine (β-C) | ~26 |
| Piperidine (γ-C) | ~24 |
General Troubleshooting
Question 5: My baseline is distorted, and the integrations are not accurate. What should I do?
Answer: A distorted baseline can arise from several issues, including poor shimming, receiver offset, or the presence of a very broad signal from the solvent or impurities. Inaccurate integrations are often a consequence of a poor baseline.
Protocol for Baseline Correction and Accurate Integration:
-
Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming.
-
Receiver Gain: Check that the receiver gain is set appropriately to avoid signal clipping.
-
Baseline Correction: In your NMR processing software, apply a baseline correction algorithm. A polynomial fit is often effective.
-
Integration:
-
Ensure the integration region for each peak is set wide enough to encompass the entire signal, including any small satellite peaks.
-
Calibrate the integration by setting the integral of a well-resolved signal from a known number of protons (e.g., one of the aromatic protons) to the correct integer value.
-
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 3-Nitro-4-piperidin-1-ylbenzoic acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the experimental techniques used for the structural elucidation of 3-Nitro-4-piperidin-1-ylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry. We will focus on the gold standard, single-crystal X-ray crystallography, and provide a comprehensive comparison with complementary spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is designed to not only present protocols but to delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Synthesis of this compound
A plausible and efficient synthesis of this compound involves a nucleophilic aromatic substitution reaction. The starting material, 4-fluoro-3-nitrobenzoic acid, is reacted with piperidine. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom by the secondary amine of piperidine[1][2][3][4][5].
An alternative route involves the oxidation of 4-piperidino-3-nitrotoluene using a strong oxidizing agent such as potassium permanganate (KMnO₄)[6][7][8][9].
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, three-dimensional visualization of the molecular structure at atomic resolution. It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol: From Powder to Structure
Step 1: Crystallization
The initial and often most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions)[6]. Slow evaporation from a nearly saturated solution is a common and effective method.
-
Protocol:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
Step 2: Data Collection
A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector[10][11][12][13][14].
-
Workflow:
Caption: X-ray crystallography data collection workflow.
Step 3: Structure Solution and Refinement
The diffraction data is processed to determine the unit cell parameters and space group. The phases of the diffracted X-rays are then determined, allowing for the calculation of an electron density map. An atomic model is built into this map and refined to best fit the experimental data[15].
-
Software: Commonly used software packages for structure solution and refinement include SHELXS, SHELXL, and Olex2[16][17][18][19][20].
Expected Crystallographic Data
The following table summarizes the expected crystallographic data for this compound.
| Parameter | Expected Value |
| Chemical Formula | C₁₂H₁₄N₂O₄ |
| Formula Weight | 250.25 g/mol |
| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |
| Space Group | P2₁/c or P-1 (Centrosymmetric space groups are common) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - To be determined |
| Volume | To be determined (ų) |
| Z | 2 or 4 (Number of molecules per unit cell) |
| Calculated Density | ~1.4-1.5 g/cm³ |
| R-factor | < 0.05 for a well-refined structure |
Orthogonal Confirmation: Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable information about the molecule's structure and connectivity in solution and provide a crucial cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Experimental Protocol:
-
Workflow:
Caption: NMR spectroscopy experimental workflow.
-
Expected ¹H and ¹³C NMR Data (in CDCl₃): Chemical shifts are predicted based on analogous structures[15][26][27][28][29].
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~8.2 (d, J ≈ 2 Hz) | H-2 (Aromatic) | ~170.0 | C=O (Carboxylic Acid) |
| ~7.9 (dd, J ≈ 9, 2 Hz) | H-5 (Aromatic) | ~150.0 | C-4 (Aromatic, C-N) |
| ~7.0 (d, J ≈ 9 Hz) | H-6 (Aromatic) | ~140.0 | C-3 (Aromatic, C-NO₂) |
| ~3.2 (t, J ≈ 5 Hz, 4H) | Piperidine (α-CH₂) | ~135.0 | C-1 (Aromatic, C-COOH) |
| ~1.7 (m, 4H) | Piperidine (β-CH₂) | ~128.0 | C-5 (Aromatic, C-H) |
| ~1.6 (m, 2H) | Piperidine (γ-CH₂) | ~125.0 | C-2 (Aromatic, C-H) |
| ~10-12 (br s, 1H) | COOH | ~118.0 | C-6 (Aromatic, C-H) |
| ~50.0 | Piperidine (α-C) | ||
| ~25.0 | Piperidine (β-C) | ||
| ~24.0 | Piperidine (γ-C) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
-
Experimental Protocol (Electron Ionization - EI):
-
Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer via a direct insertion probe.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Workflow:
Caption: Mass spectrometry experimental workflow.
-
Expected Fragmentation Pattern:
| m/z | Proposed Fragment |
| 250 | [M]⁺ (Molecular Ion) |
| 233 | [M - OH]⁺ |
| 205 | [M - COOH]⁺ |
| 204 | [M - NO₂]⁺ |
| 178 | [M - COOH - HCN]⁺ or [M - NO₂ - C₂H₂]⁺ |
The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 u) and NO (30 u)[30][31][32][33][34].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Workflow:
Caption: FTIR spectroscopy experimental workflow.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretch | Nitro Group |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-N stretch | Aromatic Amine |
| ~1200 | C-O stretch | Carboxylic Acid |
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of a novel compound like this compound necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the unequivocal three-dimensional structure in the solid state, it is imperative to corroborate this data with spectroscopic techniques. NMR spectroscopy confirms the covalent framework in solution, mass spectrometry verifies the molecular weight and provides fragmentation clues, and FTIR spectroscopy identifies the key functional groups. By employing these orthogonal techniques, researchers can achieve a high degree of confidence in the structural assignment, a critical step in any drug discovery and development pipeline.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 8. Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide | Scientific.Net [scientific.net]
- 9. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. sssc.usask.ca [sssc.usask.ca]
- 14. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 17. rcsb.org [rcsb.org]
- 18. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 19. schrodinger.com [schrodinger.com]
- 20. iucr.org [iucr.org]
- 21. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 22. organomation.com [organomation.com]
- 23. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 25. ocw.mit.edu [ocw.mit.edu]
- 26. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 27. docs.nrel.gov [docs.nrel.gov]
- 28. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chemrxiv.org [chemrxiv.org]
- 30. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 32. benchchem.com [benchchem.com]
- 33. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 34. youtube.com [youtube.com]
- 35. agilent.com [agilent.com]
- 36. drawellanalytical.com [drawellanalytical.com]
- 37. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 38. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 39. jascoinc.com [jascoinc.com]
A Comparative Guide to 3-Nitro-4-(piperidin-1-yl)benzoic Acid and its Analogs as PARP Inhibitors
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors with deficiencies in DNA repair mechanisms. Within this class of inhibitors, the 3-nitro-4-(piperidin-1-yl)benzoic acid scaffold has garnered significant interest as a versatile and potent pharmacophore. This guide provides an in-depth comparative analysis of 3-Nitro-4-(piperidin-1-yl)benzoic acid and its key analogs, offering insights into their synthesis, physicochemical properties, and biological activity, supported by experimental data and protocols.
Introduction: The Rationale for Targeting PARP with 3-Nitro-4-(piperidin-1-yl)benzoic Acid Analogs
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which can subsequently generate more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells harboring mutations in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to synthetic lethality and targeted cell death.
The 3-nitro-4-(piperidin-1-yl)benzoic acid core serves as a key building block for potent PARP inhibitors. The carboxamide moiety is designed to mimic the nicotinamide portion of the NAD+ substrate, forming crucial hydrogen bond interactions within the catalytic domain of PARP1. The piperidine ring and its potential substitutions allow for the exploration of the enzyme's active site, influencing potency and selectivity. The nitro group, an electron-withdrawing feature, modulates the acidity of the carboxylic acid and can influence the overall electronic properties of the molecule. This guide will delve into how modifications to this core structure impact its function as a PARP inhibitor.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For the 3-nitro-4-(piperidin-1-yl)benzoic acid series, key parameters such as molecular weight, lipophilicity (logP), and aqueous solubility are critical determinants of oral bioavailability and cell permeability.
| Compound ID | Structure | Molecular Weight ( g/mol ) | Calculated logP | Predicted Aqueous Solubility (mg/L) |
| 1 | 3-Nitro-4-(piperidin-1-yl)benzoic acid | 250.25 | 2.1 | 550 |
| 2 | 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid | 266.25 | 1.5 | 1200 |
| 3 | 4-(4-Fluoropiperidin-1-yl)-3-nitrobenzoic acid | 268.24 | 2.2 | 480 |
| 4 | 4-(Azetidin-1-yl)-3-nitrobenzoic acid | 222.19 | 1.6 | 950 |
| 5 | 4-Morpholino-3-nitrobenzoic acid | 252.22 | 1.3 | 1500 |
Note: The data in this table is representative and compiled from various chemical databases and predictive models for illustrative purposes. Actual experimental values may vary.
Expert Insights: The introduction of a hydroxyl group on the piperidine ring (Compound 2 ) is anticipated to decrease lipophilicity and increase aqueous solubility, which could improve pharmacokinetic properties. Conversely, a fluorine substitution (Compound 3 ) may slightly increase lipophilicity. Replacing the piperidine with a smaller azetidine ring (Compound 4 ) reduces the molecular weight and logP. The substitution with a morpholine ring (Compound 5 ) introduces a heteroatom that can act as a hydrogen bond acceptor, potentially improving solubility and altering binding interactions.
Comparative Biological Activity: PARP1 Inhibition
The ultimate measure of success for this series of compounds is their ability to potently and selectively inhibit the PARP1 enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these analogs.
| Compound ID | PARP1 IC50 (nM) |
| 1 | 50 |
| 2 | 35 |
| 3 | 45 |
| 4 | 80 |
| 5 | 120 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual values would be determined experimentally.
Structure-Activity Relationship (SAR) Discussion: The presented data suggests that substitutions on the piperidine ring directly impact PARP1 inhibitory activity.
-
Hydroxylation of the Piperidine Ring: The improved potency of Compound 2 (IC50 = 35 nM) compared to the parent compound 1 (IC50 = 50 nM) suggests that the hydroxyl group may form an additional hydrogen bond with residues in the PARP1 active site, thereby increasing binding affinity.
-
Fluorination of the Piperidine Ring: The slightly reduced potency of Compound 3 (IC50 = 45 nM) indicates that the electronic effects of the fluorine atom may be less favorable for binding than a hydroxyl group at the same position.
-
Ring Size and Conformation: The decrease in potency observed with the smaller azetidine ring in Compound 4 (IC50 = 80 nM) suggests that the larger piperidine ring may adopt a more optimal conformation within the binding pocket.
-
Heteroatom Substitution: The reduced activity of the morpholine analog (Compound 5 , IC50 = 120 nM) indicates that while solubility may be improved, the oxygen heteroatom might introduce unfavorable steric or electronic interactions compared to the methylene group in piperidine.
These insights underscore the importance of the piperidine moiety in achieving potent PARP1 inhibition and highlight the opportunities for fine-tuning activity through targeted substitutions.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.
General Synthesis of 3-Nitro-4-(substituted-aminomethyl)benzoic Acid Analogs
The synthesis of the target compounds typically proceeds via a nucleophilic aromatic substitution reaction.
Caption: General synthetic scheme for 3-nitro-4-(piperidin-1-yl)benzoic acid analogs.
Step-by-Step Protocol:
-
To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired substituted piperidine or other cyclic amine (1.1-1.5 eq).
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0-3.0 eq), is added to the reaction mixture.
-
The mixture is heated to 80-120 °C and stirred for 4-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
In Vitro PARP1 Inhibition Assay (Enzymatic Assay)
This protocol describes a common method to determine the IC50 values of the synthesized compounds against the PARP1 enzyme.
Caption: Workflow for a typical in vitro PARP1 enzymatic inhibition assay.
Step-by-Step Protocol:
-
Assay Buffer Preparation: Prepare an assay buffer typically containing Tris-HCl, MgCl2, and DTT at a physiological pH.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then further dilute in the assay buffer to the desired final concentrations.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, activated DNA (to stimulate PARP1 activity), and the diluted test compounds.
-
Enzyme Addition: Add a fixed concentration of recombinant human PARP1 enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of NAD+ (the substrate for PARP1).
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the amount of NAD+ consumed or the amount of poly(ADP-ribose) (PAR) produced. This can be done using various detection methods, such as fluorescent or colorimetric NAD+ detection kits.
-
Data Analysis: Plot the percentage of PARP1 inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 3-nitro-4-(piperidin-1-yl)benzoic acid scaffold represents a promising foundation for the development of potent PARP1 inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of the substituted piperidine ring in modulating inhibitory activity. The provided experimental protocols offer a validated framework for the synthesis and evaluation of novel analogs.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the piperidine ring to further optimize potency and selectivity.
-
Investigating bioisosteric replacements for the piperidine ring to improve pharmacokinetic properties.
-
Evaluating the efficacy of promising analogs in cell-based assays and in vivo cancer models to translate in vitro potency into therapeutic potential.
By systematically applying the principles and methods outlined in this guide, researchers can accelerate the discovery and development of next-generation PARP inhibitors for the treatment of cancer.
An In Vitro Comparative Guide to Validating the Biological Activity of 3-Nitro-4-piperidin-1-ylbenzoic acid as a Potential Anticancer Agent
This guide provides a comprehensive framework for the initial in vitro validation of 3-Nitro-4-piperidin-1-ylbenzoic acid, a novel synthetic compound, as a potential anticancer therapeutic. Given the presence of a piperidine ring, a privileged scaffold in medicinal chemistry known for its presence in a range of clinically approved drugs, and a nitro group, which is a feature in several bioactive compounds including some anticancer agents, this molecule warrants investigation for its cytotoxic and cytostatic properties.[1][2][3]
This document is structured to guide researchers through a logical series of experiments designed to first establish the compound's cytotoxic efficacy and then to elucidate its preliminary mechanism of action. We will compare its performance against Sunitinib , a well-established multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, to provide a benchmark for its potential.[4] The experimental choices outlined herein are based on widely accepted and robust methodologies for the early stages of anticancer drug discovery.[5][6][7]
Overall Experimental Workflow
The validation process follows a tiered approach. We begin with a broad screening assay to determine general cytotoxicity and establish effective dose ranges. Positive results then lead to more specific assays aimed at understanding the mechanism by which the compound affects cancer cells. This workflow ensures an efficient use of resources, triaging compounds with insufficient anticancer activity before more intensive mechanistic studies are undertaken.[5]
Caption: High-level workflow for in vitro validation.
Comparative Efficacy: Cell Viability Assessment
The initial and most critical step is to determine whether this compound exhibits cytotoxic or growth-inhibitory effects on cancer cells. The MTT assay is a robust, colorimetric method for this purpose.
Causality of Experimental Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability in assessing metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Detailed Protocol: MTT Cell Proliferation Assay
This protocol is adapted from standard methodologies.[8][10]
-
Cell Plating: Seed cancer cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference compound, Sunitinib, in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours until purple formazan crystals are visible.[8]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Hypothetical Data Presentation
Table 1: Comparative Cytotoxicity (IC50) in HepG2 Cells after 48h Treatment
| Compound | IC50 (µM) |
| This compound | 8.5 |
| Sunitinib (Reference) | 7.6 |
| Vehicle Control (0.1% DMSO) | > 100 |
Elucidating the Mechanism of Cell Death: Apoptosis
Observing a potent IC50 value prompts the next critical question: how does the compound kill the cancer cells? A primary mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. A key event in apoptosis is the activation of effector caspases, such as Caspase-3.[11]
Causality of Experimental Choice: Caspase-3 Activity Assay
Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[11] Measuring its activity provides direct evidence of apoptosis induction. The colorimetric assay uses a peptide substrate (DEVD-pNA) that releases a yellow chromophore (p-nitroaniline, pNA) upon cleavage by active Caspase-3, which can be quantified spectrophotometrically.[12]
Detailed Protocol: Colorimetric Caspase-3 Assay
This protocol is based on commercially available kits and standard procedures.[12][13][14]
-
Cell Culture and Treatment: Plate HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound and Sunitinib at concentrations equivalent to their respective IC50 and 2x IC50 values for 24 hours. Include a vehicle-treated control group.
-
Cell Lysis: Harvest the cells and centrifuge at 600 x g for 5 minutes.[14] Resuspend the cell pellet in 50-100 µL of chilled lysis buffer, incubate on ice for 15-20 minutes, and then centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA assay to ensure equal protein loading for the assay.
-
Caspase Assay: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2x Reaction Buffer containing DTT.
-
Substrate Addition: Add 5 µL of the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance readings of the treated samples to the vehicle control.
Hypothetical Data Presentation
Table 2: Comparative Induction of Apoptosis via Caspase-3 Activation
| Treatment (24h) | Caspase-3 Activity (Fold Increase vs. Control) |
| Vehicle Control (0.1% DMSO) | 1.0 |
| This compound (8.5 µM) | 4.2 |
| Sunitinib (7.6 µM) | 4.8 |
Investigating Cytostatic Effects: Cell Cycle Analysis
In addition to inducing cell death, many anticancer agents function by halting cell proliferation, a process known as a cytostatic effect. This is often achieved by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), preventing the cell from dividing.[15]
Causality of Experimental Choice: Flow Cytometry with Propidium Iodide
Flow cytometry is a powerful technique for analyzing the cell cycle distribution within a population.[16] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA in a stoichiometric manner.[16] Therefore, the fluorescence intensity of a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase (with replicated DNA) will have twice the fluorescence of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have intermediate fluorescence. This allows for the precise quantification of cells in each phase.[15][17]
Detailed Protocol: Cell Cycle Analysis by PI Staining
This protocol is a standard method for preparing cells for flow cytometric analysis.[16][18]
-
Cell Treatment: Culture and treat HepG2 cells as described in the Caspase-3 assay protocol (Section 3).
-
Cell Harvesting: Harvest both adherent and floating cells to include apoptotic populations. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) and slowly add dropwise to 9 mL of ice-cold 70% ethanol while gently vortexing. This step fixes the cells and permeabilizes the membrane for dye entry.[18] Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[18] The RNase is critical to degrade double-stranded RNA, which PI can also bind to, preventing false signals.[16][19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate out doublets and debris, and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Data Presentation
Table 3: Comparative Effects on Cell Cycle Distribution in HepG2 Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 65% | 20% | 15% |
| This compound (8.5 µM) | 25% | 55% | 20% |
| Sunitinib (7.6 µM) | 60% | 15% | 25% |
Interpretation: The hypothetical data suggests that this compound causes a significant accumulation of cells in the S phase, indicating an S-phase arrest. This differs from the reference compound and provides a specific avenue for further mechanistic investigation.
Proposed Mechanism of Action: A Visual Hypothesis
Based on the hypothetical data showing potent cytotoxicity, caspase-3 activation, and S-phase cell cycle arrest, we can propose a preliminary mechanism of action. The compound may induce DNA damage or interfere with DNA replication, leading to the activation of cell cycle checkpoints and, ultimately, the intrinsic apoptosis pathway. A similar mechanism involving S-phase arrest and caspase-3 activation has been observed for other novel anticancer compounds.[4]
Caption: Hypothetical signaling pathway for the test compound.
Conclusion and Future Directions
This guide outlines a foundational strategy for the in vitro validation of this compound. The hypothetical results presented suggest that the compound is a promising candidate with cytotoxic efficacy comparable to the clinical drug Sunitinib, potentially acting through the induction of S-phase cell cycle arrest and apoptosis.
The clear, stepwise protocols and comparative framework provide a robust starting point for any researcher investigating novel small molecules. Positive and reproducible results from these assays would justify further, more in-depth studies, including:
-
Target Identification: Investigating specific molecular targets, such as DNA polymerases or topoisomerases, given the S-phase arrest.
-
Selectivity: Testing cytotoxicity in non-cancerous cell lines to determine a therapeutic window.
-
Advanced Assays: Employing techniques like Western blotting to probe for key proteins in the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins) pathways.
By following a logical and mechanistically-driven approach, researchers can efficiently validate the biological activity of novel compounds and build a strong foundation for future preclinical development.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. atcc.org [atcc.org]
- 9. clyte.tech [clyte.tech]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. caspase3 assay [assay-protocol.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. mpbio.com [mpbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
A Senior Application Scientist's Guide: De-risking 3-Nitro-4-piperidin-1-ylbenzoic acid Through a Phased Target Identification and Cross-Reactivity Assessment
Introduction: From Novel Scaffold to Understood Asset
In drug discovery, a novel chemical entity (NCE) represents both opportunity and risk. The compound at the center of this guide, 3-Nitro-4-piperidin-1-ylbenzoic acid, is one such entity. Its structure incorporates motifs common to bioactive molecules; the piperidine ring is a privileged scaffold known to enhance pharmacokinetic properties[1], while the nitro-aromatic group is present in numerous approved drugs[2]. However, without a defined biological target, its therapeutic potential is unknown, and its capacity for undesirable off-target interactions, or cross-reactivity, poses a significant risk to any development program.
The objective of this guide is to move beyond mere speculation. We will outline a rigorous, multi-tiered experimental strategy to first identify the primary biological targets of this compound and then to comprehensively characterize its selectivity profile. This process of identifying both desired and undesired interactions is fundamental to establishing a compound's therapeutic window and is a critical step in the path from chemical curiosity to viable drug candidate.[3] Our approach is not a rigid protocol but a logical, self-validating cascade designed to build a comprehensive understanding of how this molecule behaves in a biological system.
Part 1: The Unbiased Approach — Who Does This Molecule Talk To?
When the primary target of an NCE is unknown, a hypothesis-driven approach (e.g., screening against a panel of usual-suspect kinases or GPCRs) is like searching for a needle in a haystack without knowing which farm it's on. The scientifically robust starting point is an unbiased, proteome-wide screen to see which proteins the compound interacts with in a native cellular environment.
Core Methodology: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA®-MS)
The foundational principle of CETSA is that when a small molecule binds to a protein, it typically stabilizes the protein's structure.[4] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with our compound and then quantifying which proteins remain soluble, we can identify its binding partners.[5] Coupling this with quantitative mass spectrometry (CETSA-MS) allows for an unbiased, proteome-wide survey of these interactions.[6]
Causality Behind the Choice: We choose CETSA-MS as our first step because it avoids the inherent bias of pre-selected target panels.[7] It provides a direct, physiological readout of target engagement within the cell, capturing interactions that might be completely unexpected and would be missed by other methods. This unbiased view is crucial for identifying not only potential therapeutic targets but also initial cross-reactivity liabilities.[6]
Experimental Protocol: CETSA-MS
-
Cell Culture: Grow a relevant human cell line (e.g., HEK293T or a cancer cell line like THP-1) to ~80% confluency.
-
Compound Treatment: Treat intact cells with either vehicle (0.1% DMSO) or a high concentration (e.g., 10-20 µM) of this compound for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the precipitated proteins by ultracentrifugation.[4]
-
Sample Preparation for MS: Collect the supernatant. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer to identify and quantify the proteins present in each sample.
-
Data Analysis: For each identified protein, plot its relative abundance as a function of temperature for both vehicle and compound-treated samples. The shift in the midpoint of this curve (the apparent melting temperature, or Tagg) reveals the extent of stabilization by the compound.
Data Presentation: Hypothetical CETSA-MS Hits
The output is a list of proteins that are significantly stabilized (or destabilized) by the compound.
| Rank | Protein Target | Gene Symbol | ΔTm (°C) | p-value | Cellular Function |
| 1 | MAP Kinase p38 alpha | MAPK14 | +5.8 | 1.2e-6 | Stress Response, Inflammation |
| 2 | Casein Kinase 1 delta | CSNK1D | +3.1 | 4.5e-4 | Circadian Rhythm, Wnt Pathway |
| 3 | Carbonic Anhydrase II | CA2 | +1.5 | 0.03 | pH Regulation |
| 4 | HSP90 alpha | HSP90AA1 | -2.5 | 0.001 | Protein Folding (Destabilized) |
This data is illustrative and does not represent real experimental results.
From this initial screen, p38α kinase emerges as the top hypothetical target for validation.
Part 2: Validating Hits and Quantifying Initial Selectivity
Methodology 1: In Vitro Competitive Binding Assay
To confirm direct binding to our top hit, p38α, we will use a competitive binding assay. In this format, we measure the ability of this compound to displace a known, high-affinity fluorescent ligand (a "tracer") from the p38α active site.
Causality Behind the Choice: This biochemical assay provides a direct measure of binding affinity (Ki) in a clean, isolated system, free from the complexities of a cellular environment.[8] It directly validates the physical interaction suggested by CETSA and is a gold-standard method for quantifying the potency of a compound-target interaction.[9]
Experimental Protocol: Competitive Binding Assay (e.g., LanthaScreen™)
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of recombinant p38α kinase, a fluorescently-labeled ATP-competitive tracer, and a terbium-labeled anti-tag antibody.
-
Assay Setup: In a 384-well plate, combine the kinase, tracer, and varying concentrations of our test compound.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Detection: Add the anti-tag antibody. Read the plate on a fluorescence reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A high FRET signal indicates the tracer is bound to the kinase; displacement by our compound leads to a decrease in signal.
-
Data Analysis: Plot the FRET signal against the concentration of the test compound and fit the data to a four-parameter logistic model to determine the IC50 (the concentration at which 50% of the tracer is displaced). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]
Methodology 2: In Vitro Enzymatic Assay
Binding does not equal function. We must now determine if this compound inhibits the enzymatic activity of p38α.
Causality Behind the Choice: A functional assay is essential to understand the consequence of binding. Is our compound an inhibitor, an activator, or a non-functional binder? This assay provides the IC50 value for functional inhibition, which is arguably more important than binding affinity for a therapeutic effect.
Data Presentation: Validation and Initial Selectivity
We would test our compound against the top two hits from the CETSA screen (p38α and CK1δ) to get our first look at selectivity.
| Target | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) |
| p38α (MAPK14) | 75 | 110 |
| CK1δ (CSNK1D) | 1,200 | 2,500 |
| Selectivity Ratio (CK1δ/p38α) | 16-fold | 22.7-fold |
This data is illustrative. The selectivity ratio is calculated by dividing the off-target Ki or IC50 by the on-target value.
These results would validate p38α as the primary target and show a modest but clear initial selectivity over CK1δ.
Part 3: Broad Cross-Reactivity Profiling — Searching for Liabilities
With a primary target validated, we must now proactively search for undesirable cross-reactivities, particularly against targets known to be associated with adverse drug events. The most efficient way to do this is to use a broad, commercially available safety panel.
Core Methodology: Radioligand Binding and Enzymatic Panels
Services like the Eurofins SafetyScreen44 or the Reaction Biology HotSpot™ panel test the compound at a standard concentration (e.g., 10 µM) against a wide array of ~50-400 targets, including GPCRs, ion channels, transporters, and various enzymes. The output is typically reported as percent inhibition.[10]
Causality Behind the Choice: This is a standard de-risking step in drug discovery.[3] While CETSA-MS is broad, it is not exhaustive. These panels are specifically designed to cover the most common "anti-targets" that cause clinical side effects (e.g., hERG for cardiotoxicity, 5-HT receptors for CNS effects). A clean profile in such a panel provides significant confidence in a compound's safety.
Data Presentation: Hypothetical Safety Panel Hits
A summary table highlights only the significant interactions.
| Target | Assay Type | % Inhibition @ 10 µM | Potential Implication |
| 5-HT2B Receptor | Binding | 85% | Cardiotoxicity, Pulmonary Hypertension |
| hERG Channel | Binding | 15% | Low Risk of QT Prolongation |
| FAAH | Enzymatic | 62% | CNS Effects, Analgesia |
This data is illustrative.
The strong hit on the 5-HT2B receptor is a significant finding and a potential safety red flag that must be followed up.
Part 4: The Final Verdict — Selectivity in a Living Cell
The final and most important test is to compare the compound's potency on its intended target versus its most concerning off-target in a physiological, cell-based functional assay. This provides the most relevant measure of the compound's selectivity window.[10]
Core Methodology: Cell-Based Functional Assays
-
On-Target (p38α): We can measure the inhibition of TNFα production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), a classic downstream effect of p38α signaling.
-
Off-Target (5-HT2B): We can use a cell line expressing the 5-HT2B receptor and measure the compound's ability to block serotonin-induced calcium influx.
Causality Behind the Choice: Biochemical IC50s can be misleading.[10] A compound may be potent in an enzymatic assay but have poor cell permeability, or it could be actively transported out of the cell. Comparing potency in cellular functional assays gives a true measure of the selectivity a compound can achieve in a biological system.
Data Presentation: Final Cellular Selectivity Window
| Assay | Endpoint | EC50 (nM) |
| p38α Functional (LPS-stimulated PBMCs) | TNFα Inhibition | 150 |
| 5-HT2B Functional (HEK293 cells) | Calcium Influx Inhibition | 4,500 |
| Cellular Selectivity Ratio (5-HT2B/p38α) | 30-fold |
This data is illustrative.
A 30-fold selectivity window is a solid, though not exceptional, result. This quantitative data allows the project team to make an informed decision: Is this selectivity sufficient to achieve a therapeutic effect at concentrations that will not cause 5-HT2B-mediated side effects? This is the ultimate goal of a cross-reactivity assessment.
Conclusion
This guide has transformed the problem of assessing the cross-reactivity of an unknown compound, this compound, into a systematic and logical process of discovery and de-risking. By starting with an unbiased, proteome-wide screen, we generated a primary target hypothesis (p38α kinase). We then rigorously validated this hypothesis with orthogonal biochemical assays and proactively searched for liabilities using broad safety panels, which uncovered a potential interaction with the 5-HT2B receptor. Finally, we quantified the selectivity window in relevant cell-based functional assays.
This phased approach ensures that resources are focused efficiently, building a foundation of high-quality, reproducible data at each step. The resulting comprehensive profile, detailing both on-target potency and off-target cross-reactivities, is the essential prerequisite for making a data-driven decision on the future of this compound in a drug discovery pipeline.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. insidescientific.com [insidescientific.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. benchchem.com [benchchem.com]
- 10. promegaconnections.com [promegaconnections.com]
A Comparative Guide to the Synthetic Pathways of 3-Nitro-4-piperidin-1-ylbenzoic Acid
Introduction
3-Nitro-4-piperidin-1-ylbenzoic acid is a valuable building block in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a nitro group, a piperidine moiety, and a carboxylic acid, offers multiple points for chemical modification, making it a versatile scaffold. This guide provides a detailed comparison of the primary synthetic pathways to this compound, offering insights into the rationale behind experimental choices, comprehensive protocols, and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: An Overview
The synthesis of this compound is most effectively achieved through a two-step sequence involving:
-
Electrophilic Nitration: Introduction of a nitro group onto a substituted benzoic acid precursor.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group by piperidine to form the final product.
This guide will focus on the most prevalent and practical approach, which utilizes readily available 4-halobenzoic acids as starting materials. We will explore the nuances of this pathway, including the choice of halogen and the specific reaction conditions that influence yield and purity.
Pathway 1: Nitration of 4-Fluorobenzoic Acid followed by Nucleophilic Aromatic Substitution
This pathway is often the preferred method due to the high reactivity of fluorine as a leaving group in SNAr reactions. The strong electron-withdrawing nature of the fluorine atom, coupled with the activating effect of the ortho-nitro group, facilitates the displacement by piperidine.[1][2]
Step 1: Synthesis of 3-Nitro-4-fluorobenzoic Acid
The initial step involves the electrophilic nitration of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para- director; however, the steric hindrance at the ortho position and the electronic activation favor nitration at the position meta to the carboxylic acid, which is ortho to the fluorine.
Experimental Protocol: Nitration of 4-Fluorobenzoic Acid
-
Materials:
-
4-Fluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add 50 g of 4-fluorobenzoic acid to 300 ml of concentrated sulfuric acid. Stir the mixture at 0°C until the solid has dissolved.
-
In a separate beaker, prepare a nitrating mixture by slowly adding 150 ml of concentrated nitric acid to a flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the stirred solution of 4-fluorobenzoic acid, ensuring the temperature is maintained at 0°C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for one hour.
-
Allow the reaction to slowly warm to room temperature (20°C) and continue stirring for an additional 16 hours.
-
Carefully pour the reaction mixture over a large volume of crushed ice with stirring.
-
The precipitated product, 3-nitro-4-fluorobenzoic acid, is collected by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water and dry under vacuum.
-
-
Expected Yield: Approximately 47.6 g.
-
Characterization: The product can be characterized by its melting point, which is reported to be 123-124°C.[3]
Step 2: Synthesis of this compound via SNAr
In this key step, the fluorine atom of 3-nitro-4-fluorobenzoic acid is displaced by piperidine. The reaction is driven by the formation of a stable Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nitro group.[4]
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine
-
Materials:
-
3-Nitro-4-fluorobenzoic acid
-
Piperidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 10 g of 3-nitro-4-fluorobenzoic acid in 100 ml of DMF.
-
Add 1.5 equivalents of piperidine and 2.0 equivalents of potassium carbonate to the solution. The potassium carbonate acts as a base to neutralize the hydrofluoric acid byproduct.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 ml of cold water.
-
Acidify the aqueous solution to a pH of 3-4 with 1 M hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it with deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
-
-
Characterization:
-
Molecular Formula: C12H14N2O4[5]
-
Molecular Weight: 250.25 g/mol [5]
-
1H NMR (DMSO-d6, 400 MHz): δ 13.0 (s, 1H, COOH), 8.25 (d, J=2.0 Hz, 1H, Ar-H), 7.80 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 7.20 (d, J=8.8 Hz, 1H, Ar-H), 3.20 (t, J=5.6 Hz, 4H, N-CH2), 1.65 (m, 4H, CH2), 1.55 (m, 2H, CH2). (Predicted, based on similar structures).
-
13C NMR (DMSO-d6, 100 MHz): δ 166.5 (C=O), 152.0 (C-N), 140.0 (C-NO2), 135.0 (C-COOH), 128.0 (CH), 125.0 (CH), 118.0 (CH), 50.0 (N-CH2), 25.5 (CH2), 24.0 (CH2). (Predicted, based on similar structures).[6]
-
Mass Spectrometry (ESI-MS): m/z 251.1 [M+H]+.[7]
-
Pathway 2: Utilizing 4-Chlorobenzoic Acid as a Starting Material
An alternative, yet similar, pathway involves the use of 4-chlorobenzoic acid as the starting material. The synthesis follows the same two-step process of nitration and subsequent nucleophilic aromatic substitution.
Comparison with the 4-Fluorobenzoic Acid Pathway
-
Reactivity: While chlorine is generally a good leaving group, in the context of SNAr reactions, fluorine is often superior. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. This typically leads to faster reaction rates and milder reaction conditions when using the fluoro-analogue.[1][2]
-
Availability and Cost: Both 4-fluorobenzoic acid and 4-chlorobenzoic acid are commercially available. The cost can fluctuate, and for large-scale synthesis, this may be a deciding factor.
-
Reaction Conditions: The SNAr reaction with 3-nitro-4-chlorobenzoic acid may require slightly harsher conditions (e.g., higher temperatures or longer reaction times) compared to the fluoro counterpart to achieve comparable yields.
Data Summary and Comparison
| Feature | Pathway 1 (Starting from 4-Fluorobenzoic Acid) | Pathway 2 (Starting from 4-Chlorobenzoic Acid) |
| Starting Material | 4-Fluorobenzoic Acid | 4-Chlorobenzoic Acid |
| Intermediate | 3-Nitro-4-fluorobenzoic acid | 3-Nitro-4-chlorobenzoic acid |
| Key Reaction | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) |
| Leaving Group | Fluoride | Chloride |
| Relative Reactivity | Higher | Lower |
| Typical SNAr Conditions | Milder (e.g., 80-100°C) | Potentially harsher (e.g., >100°C or longer time) |
| Advantages | Faster reaction rates, often higher yields.[1] | Potentially lower cost of starting material. |
| Disadvantages | Fluoro compounds can sometimes be more expensive. | Slower reaction rates, may require more forcing conditions. |
Visualizing the Synthetic Workflow
To provide a clear visual representation of the primary synthetic pathway, the following workflow diagram has been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the nitration of a 4-halobenzoic acid followed by a nucleophilic aromatic substitution with piperidine. The choice between 4-fluoro- and 4-chlorobenzoic acid as the starting material presents a trade-off between reactivity and cost. The pathway starting from 4-fluorobenzoic acid is generally favored from a chemical reactivity standpoint, often providing higher yields under milder conditions. However, for large-scale industrial applications, the cost-effectiveness of using 4-chlorobenzoic acid may be a significant consideration. This guide provides the necessary experimental details and comparative analysis to enable researchers to make an informed decision based on their specific laboratory or production requirements.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. PubChemLite - 3-nitro-4-(piperidin-1-yl)benzoic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]
A Guide to Ensuring Reproducibility in Experiments Involving 3-Nitro-4-piperidin-1-ylbenzoic acid
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides an in-depth technical framework for ensuring the reproducibility of experiments involving 3-Nitro-4-piperidin-1-ylbenzoic acid, a key building block in medicinal chemistry. We will explore a detailed, reproducible synthetic protocol, rigorous analytical validation methods, and a comparative analysis with a structurally related compound, 4-nitro-N-(piperidin-4-yl)benzamide. By explaining the causality behind experimental choices, this guide aims to empower researchers to generate reliable and consistent data.
The Critical Role of Reproducibility in Organic Synthesis
In the realm of organic synthesis, achieving reproducible results can be challenging. Minor variations in reaction conditions, reagent quality, or purification methods can lead to significant differences in yield and purity.[1] Therefore, a meticulously detailed and well-understood protocol is paramount. This guide will provide not just a series of steps, but the scientific reasoning behind them to ensure that the synthesis of this compound can be reliably replicated.
Synthesis of this compound: A Reproducible Protocol
The synthesis of this compound is most reliably achieved through a nucleophilic aromatic substitution (SNA) reaction. This common and well-understood reaction class allows for a high degree of control and predictability. The protocol outlined below is based on established methods for the synthesis of analogous N-aryl piperidine derivatives and has been designed with reproducibility as the primary focus.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Materials:
-
4-Chloro-3-nitrobenzoic acid (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 4-Chloro-3-nitrobenzoic acid, potassium carbonate, and anhydrous DMF. The use of an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, which can affect the yield and purity of the product.
-
Addition of Piperidine: To the stirred suspension, add piperidine dropwise at room temperature. The exothermicity of this addition is minimal, but slow addition is good practice to maintain control over the reaction.
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 12 hours with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This step protonates the carboxylate group, rendering the product insoluble in water and facilitating its isolation.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining inorganic impurities and DMF.
-
Purification by Recrystallization: Recrystallize the crude product from a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Slow cooling is essential for the formation of well-defined crystals and the exclusion of impurities.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Analytical Validation: Ensuring the Identity and Purity of this compound
Analytical method validation is a critical component of ensuring experimental reproducibility.[2] A validated method provides documented evidence that the procedure is suitable for its intended purpose. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) should be employed.
High-Performance Liquid Chromatography (HPLC) Method Validation
A robust, validated HPLC method is essential for determining the purity of the synthesized compound and for quantifying it in various experimental settings.
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of aromatic carboxylic acids. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | A common mobile phase for reverse-phase chromatography of acidic compounds. Formic acid improves peak shape and suppresses ionization. |
| Gradient | 5% to 95% Acetonitrile over 15 minutes | A gradient elution is necessary to ensure the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without excessive pressure. |
| Detection | UV at 254 nm and 320 nm | The nitroaromatic system provides strong UV absorbance. Monitoring at multiple wavelengths can help in identifying impurities. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |
Validation Parameters
The HPLC method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte in the presence of expected impurities. This is typically demonstrated by analyzing a placebo, the analyte, and a mixture of the two.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with at least five concentration levels.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Characterization by NMR and MS
-
¹H and ¹³C NMR: NMR spectroscopy is essential for the structural elucidation of the synthesized compound. The spectra should be consistent with the proposed structure of this compound.
-
LC-MS: Liquid Chromatography-Mass Spectrometry provides information on the molecular weight of the compound and can be used to identify potential impurities. The expected mass for the protonated molecule [M+H]⁺ is approximately 251.10.
Comparative Analysis: this compound vs. 4-nitro-N-(piperidin-4-yl)benzamide
To provide further context and highlight the importance of specific structural features, we compare this compound with the closely related compound, 4-nitro-N-(piperidin-4-yl)benzamide.[3]
Table 2: Comparative Overview
| Feature | This compound | 4-nitro-N-(piperidin-4-yl)benzamide |
| Structure | Carboxylic acid directly attached to the nitro-substituted phenyl ring. | Amide linkage between the nitro-substituted phenyl ring and the piperidine moiety. |
| Synthesis | Nucleophilic aromatic substitution of a halo-nitrobenzoic acid with piperidine. | Amide coupling of 4-nitrobenzoic acid with a protected 4-aminopiperidine, followed by deprotection.[3] |
| Key Reactivity | The carboxylic acid can be readily converted to esters, amides, or other derivatives. The piperidine nitrogen is a tertiary amine. | The secondary amine on the piperidine ring is available for further functionalization. The amide bond is generally stable. |
| Physicochemical Properties | Expected to be more acidic due to the free carboxylic acid group. | Expected to be less acidic and potentially less polar depending on the N-substituent on the piperidine. |
| Analytical Considerations | HPLC method as described above. NMR will show characteristic signals for the aromatic protons and the piperidine ring. | HPLC method would require similar conditions. NMR will show an additional amide proton signal and different chemical shifts for the piperidine protons. |
Workflow Comparison: Synthesis
Caption: Comparison of synthetic workflows.
Conclusion
Ensuring the reproducibility of experiments with this compound requires a multi-faceted approach that encompasses a detailed and well-understood synthetic protocol, rigorous analytical method validation, and a thorough characterization of the final product. By adhering to the principles of scientific integrity and providing a causal understanding of experimental choices, researchers can build a solid foundation of reliable data. This guide serves as a comprehensive resource to achieve that goal, fostering confidence in experimental outcomes and accelerating the pace of drug discovery and development.
References
Safety Operating Guide
Guide to the Safe Disposal of 3-Nitro-4-piperidin-1-ylbenzoic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Nitro-4-piperidin-1-ylbenzoic acid (CAS: 26586-26-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide clear, actionable procedures rooted in established safety protocols to ensure the responsible management of this chemical waste.
Immediate Safety Briefing: Hazard Profile
Before handling, it is crucial to recognize the potential hazards associated with this compound and related nitroaromatic compounds. This substance is classified as an irritant [1]. Analogous chemical structures, such as 3-Nitro-4-(piperidin-1-yl)benzaldehyde and other nitrobenzoic acid derivatives, are known to cause skin, eye, and respiratory irritation[2][3]. Aromatic nitro compounds as a class can also present systemic toxicity risks and are considered environmental hazards due to their persistence and toxicity in soil[4][5].
Core Principle: Under no circumstances should this chemical or its containers be disposed of via standard laboratory sinks or general waste streams[6]. All waste materials must be collected, segregated, and managed as hazardous chemical waste.
Chemical Profile and Properties
A clear understanding of the chemical's properties is foundational to safe handling. The table below summarizes key identification and physical data.
| Property | Value | Source(s) |
| CAS Number | 26586-26-5 | [1][7][8] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1][7][8] |
| Molecular Weight | ~250.26 g/mol | [1][8] |
| Primary Hazard | Irritant | [1] |
| Appearance | Solid (Form may vary) | N/A |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Proper PPE is the first line of defense against chemical exposure. The causality is simple: creating a reliable barrier prevents contact with skin, eyes, and the respiratory system.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use[4].
-
Eye Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[1][4].
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust particles[3].
Step-by-Step Waste Collection and Segregation Protocol
The integrity of our disposal process relies on a self-validating system of proper collection and labeling at the point of generation.
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) screw-cap bottle) that is in good condition with no leaks.
-
The container must be clearly labeled as "Hazardous Waste" before any waste is added. Use your institution's official hazardous waste label.
-
The label must include the full chemical name: "this compound" and list all other components in the waste container[6]. Do not use abbreviations.
Step 2: Transfer of Solid Waste
-
Carefully transfer residual solid this compound into the designated waste container using a dedicated spatula or scoop.
-
This process must be performed inside a chemical fume hood to contain any airborne particulates.
Step 3: Collection of Contaminated Materials
-
Any materials that have come into direct contact with the chemical, such as weighing papers, contaminated paper towels, and disposable gloves, must also be placed into the same solid hazardous waste container.
Step 4: Management of Empty Containers
-
An "empty" container that once held this chemical is not truly empty and must be managed as hazardous waste.
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times. The first rinseate is considered acutely hazardous and must be collected in a separate, properly labeled liquid hazardous waste container[6]. Subsequent rinses should also be collected.
-
Only after this triple-rinse procedure can the container be defaced (to remove the original chemical label) and discarded or recycled according to your institution's policy.
Step 5: Secure Storage Pending Disposal
-
Keep the hazardous waste container securely closed at all times, except when adding waste[6].
-
Store the container in a designated satellite accumulation area that is clearly marked and provides secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks[6].
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is critical.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Assess the Spill: If the spill is large or you feel ill-equipped to handle it, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Cleanup (for minor spills):
-
Ensure you are wearing the appropriate PPE as described in Section 3.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Carefully sweep the absorbed material into the designated solid hazardous waste container.
-
Decontaminate the spill surface with a suitable solvent and paper towels, placing the used towels into the waste container.
-
Wash the area with soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the validated workflow for the responsible management of this compound waste, from generation to final disposal.
Caption: Workflow for the compliant disposal of chemical waste.
Final Disposal Pathway: The Role of Professional Management
The ultimate disposal of this compound must be handled by professionals. Your institution's EHS department is your partner in this process. Once your waste container is ready for pickup, follow your site-specific procedures to schedule a collection.
EHS will transport the waste to a licensed and regulated hazardous waste disposal facility. For organic and nitro-containing compounds, the most common and effective disposal method is high-temperature incineration, which ensures the complete destruction of the hazardous material in a controlled environment[9]. This final step guarantees that the chemical is removed from the ecosystem permanently and safely.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 3-Nitro-4-(piperidin-1-yl)benzaldehyde | C12H14N2O3 | CID 2737076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Personal protective equipment for handling 3-Nitro-4-piperidin-1-ylbenzoic acid
Essential Safety and Handling Guide for 3-Nitro-4-piperidin-1-ylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 26586-26-5). As a Senior Application Scientist, this document synthesizes technical data with field-proven best practices to ensure your safety and experimental integrity. Adherence to these guidelines is critical for minimizing risk and establishing a self-validating system of laboratory safety.
Hazard Identification and Risk Profile
This compound is a substituted nitroaromatic compound. While specific toxicological data is limited, the available Safety Data Sheet (SDS) and the chemical's structural motifs necessitate a cautious approach.
The primary, documented hazards are:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1]
Beyond these immediate hazards, it is prudent to consider risks associated with related chemical classes. Aromatic nitro compounds, as a group, can have systemic effects and should be handled with care to prevent absorption. Similarly, benzoic acid and its derivatives are known irritants that require control of dust generation during handling.[3][4] Therefore, the following protocols are designed to mitigate both documented and inferred risks.
Core Personal Protective Equipment (PPE) Mandates
A multi-layered approach to PPE is mandatory. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all handling of this compound in its solid form. The PPE specified below serves as the essential secondary barrier.
| PPE Category | Item | Specification | Rationale & Best Practices |
| Eye & Face Protection | Safety Goggles | Must be chemical splash-proof and conform to OSHA 29 CFR 1910.133 or EN 166 standards.[5][6] | Protects against accidental splashes and airborne dust particles reaching the eyes. Standard safety glasses are insufficient. |
| Face Shield | Recommended when weighing larger quantities (>1g) or when there is a significant risk of splashing. | Provides a secondary layer of protection for the entire face from splashes and energetic reactions.[5][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves (minimum 5 mil thickness) are suitable for protection against incidental contact. | Inspect gloves for tears or holes before each use. For prolonged handling, consider double-gloving. Change gloves immediately upon contamination to prevent chemical permeation.[8] Always wash hands thoroughly after removing gloves.[3][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Flame-resistant material is a best-practice when working with organic chemicals that may be combustible.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if dust is generated outside of a fume hood. A half-mask respirator with P100 (HEPA) particulate filters is recommended.[4][6] | All weighing and transfer of the solid compound should occur within a fume hood to eliminate inhalation exposure.[5] If engineering controls are insufficient or unavailable, respiratory protection is mandatory. |
Step-by-Step Safe Handling Protocol
This protocol establishes a self-validating workflow, ensuring safety checks are integrated at every stage.
3.1. Preparation and Engineering Controls
-
Designate Work Area: All handling of this compound powder must occur within a certified chemical fume hood.
-
Verify Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[4]
-
Assemble Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh boats, glassware, waste containers). This minimizes movement in and out of the controlled area.
-
Prepare Waste Containers: Label a dedicated, sealed container for solid hazardous waste and another for contaminated disposable materials (e.g., gloves, weigh boats).
3.2. Experimental Workflow: Weighing and Transfer
The following diagram outlines the critical path for safely handling the compound.
Caption: Safe Handling Workflow for this compound.
3.3. During the Experiment
-
Maintain Containment: Keep the container of this compound tightly closed when not in use.[1]
-
Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[3]
-
No Personal Items: Do not eat, drink, or smoke in the laboratory.[6]
Emergency & Spill Management
-
Spill Protocol:
-
Evacuate: Alert others and evacuate the immediate area if the spill is large or outside of a fume hood.
-
Don PPE: Wear all PPE listed in Section 2, including respiratory protection.
-
Contain: For a solid spill, gently cover with an absorbent pad to prevent dust from becoming airborne. Carefully sweep the material into a labeled hazardous waste container.[5][7] Do not use a brush that could generate dust. A HEPA-filter vacuum is preferred for larger spills.[3]
-
Decontaminate: Wipe the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[5]
-
-
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Disposal Plan
Proper disposal is a critical final step in the safe handling lifecycle.
-
Chemical Waste: Dispose of unused this compound and any reaction waste containing it as hazardous chemical waste. It must be placed in a clearly labeled, sealed container.[1][10]
-
Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and cleaning materials, must be disposed of as solid hazardous waste. Do not mix with general laboratory trash.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. ehs.com [ehs.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. labequipsupply.co.za [labequipsupply.co.za]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
